2-(Benzyloxy)-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4-methoxy-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSWTBVVWOEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 183474-19-3)
This guide provides an in-depth technical overview of 2-(benzyloxy)-4-methoxyphenylboronic acid, a versatile arylboronic acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on its role as a key building block in modern organic synthesis.
Introduction: A Strategically Designed Building Block
2-(Benzyloxy)-4-methoxyphenylboronic acid is a member of the widely utilized arylboronic acid family, distinguished by its unique substitution pattern. The presence of a methoxy group at the 4-position and a bulky, UV-active benzyloxy group at the 2-position imparts specific steric and electronic properties. These features make it a valuable reagent for creating complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions.
The strategic placement of the benzyloxy group ortho to the boronic acid moiety can influence the reactivity and selectivity of its coupling reactions. Furthermore, the benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common pharmacophore in biologically active molecules. This dual functionality makes it a highly strategic choice in multi-step syntheses geared towards drug discovery and materials science.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 183474-19-3 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1][2] |
| Formula Weight | 258.08 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Conditions | Store at room temperature. | [1] |
Safety & Handling
Hazard Statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P280: Wear protective gloves, eye protection, and face protection.[4][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
It is recommended to handle this compound in a well-ventilated fume hood, using standard personal protective equipment (PPE).
Synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid
The synthesis of 2-(benzyloxy)-4-methoxyphenylboronic acid can be logically approached through a two-step process starting from commercially available 3-methoxyphenol. This strategy involves the protection of the phenolic hydroxyl group, followed by a directed ortho-metalation and subsequent borylation.
Caption: Proposed synthetic workflow for 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methods for benzylation of phenols and directed ortho-metalation-borylation of methoxy and benzyloxy-substituted arenes.
Part 1: Synthesis of 1-(Benzyloxy)-3-methoxybenzene
-
To a stirred solution of 3-methoxyphenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Slowly add benzyl bromide (BnBr, 1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-3-methoxybenzene.
Part 2: Synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid
-
Dissolve 1-(benzyloxy)-3-methoxybenzene (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. The benzyloxy and methoxy groups direct the lithiation to the C2 position.
-
Stir the resulting deep-colored solution at -78 °C for 2 hours.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the borate ester.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or by forming the pinacol ester, purifying it by chromatography, and then hydrolyzing it back to the boronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2-(benzyloxy)-4-methoxyphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl frameworks.[2][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling 2-(benzyloxy)-4-methoxyphenylboronic acid with an aryl bromide.
| Component | Role | Typical Reagents/Conditions |
| Arylboronic Acid | Nucleophilic Partner | 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 eq) |
| Aryl Halide | Electrophilic Partner | An aryl or heteroaryl bromide/iodide (1.0 eq) |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/ligand (e.g., SPhos, XPhos) |
| Base | Activator | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) |
| Solvent | Reaction Medium | Toluene/H₂O, Dioxane/H₂O, or DMF |
| Temperature | Reaction Rate | 80-110 °C |
Step-by-Step Procedure:
-
In a reaction vessel, combine 2-(benzyloxy)-4-methoxyphenylboronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the mixture to 90-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the resulting biaryl product by flash column chromatography.
Relevance in Drug Discovery and Medicinal Chemistry
The 2-(benzyloxy)-4-methoxyphenyl motif is a valuable scaffold in medicinal chemistry. Arylboronic acids are crucial building blocks for synthesizing bioactive molecules.[9][10] The benzyloxy group can participate in hydrophobic or π-stacking interactions within a biological target, while the methoxy group can act as a hydrogen bond acceptor.
For instance, the related 2-hydroxy-4-benzyloxy chalcone scaffold has been investigated for its potential in developing multifunctional agents for the treatment of Alzheimer's disease. These compounds have shown promising activities, including inhibition of Aβ aggregation, antioxidant effects, and anti-neuroinflammatory properties. This highlights the potential of incorporating the 2-(benzyloxy)-4-methoxyphenylboronic acid core into novel therapeutic agents, where subsequent debenzylation could unmask a key phenolic hydroxyl group for enhanced biological activity.
Conclusion
2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 183474-19-3) is a strategically designed and versatile reagent for organic synthesis. Its unique substitution pattern allows for the creation of complex biaryl structures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The presence of a cleavable benzyloxy group further enhances its utility, particularly in the field of medicinal chemistry where the synthesis of novel phenolic compounds is of great interest. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this valuable building block into their synthetic endeavors.
References
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Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8144–8150. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Myers, A. The Suzuki Reaction. Chem 115. [Link]
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Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]
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El-Ghanam, A. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
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ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]
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Peter Gedeck, & Peter Ertl. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules ? ChemRxiv. [Link]
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El Bialy, S. A., et al. (2015). Synthesis of benzyloxycyanophenylboronic esters. Zeitschrift für Naturforschung B, 70(1), 11-16. [Link]
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Wang, Y., & Huang, J. (2012). (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(1), o359. [Link]
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Li, Y., et al. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Medicinal Chemistry, 21(1). [Link]
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Liu, W.-B., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(6), 646-650. [Link]
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Nicolotti, O., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current organic chemistry, 15(20), 3585–3594. [Link]
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Gedeck, P., & Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
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PubChem. (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid. [Link]
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PubChem. 4-Methoxyphenyl boric acid. [Link]
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PubChem. (4-Methoxyphenyl)boronic acid. [Link]
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2-(Benzyloxy)-4-methoxyphenylboronic acid molecular weight and formula
An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxyphenylboronic acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Introduction: A Versatile Reagent for Modern Organic Synthesis
2-(Benzyloxy)-4-methoxyphenylboronic acid is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic and medicinal chemistry. Its unique substitution pattern—featuring a sterically directing benzyloxy group ortho to the boronic acid and an electron-donating methoxy group in the para position—imparts specific reactivity and structural characteristics that are highly valued by researchers. This guide provides an in-depth examination of this reagent, from its fundamental properties to its application in the synthesis of complex molecules relevant to the pharmaceutical industry. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a causal understanding of why this specific reagent is a powerful tool for drug development professionals.
Core Compound Profile and Physicochemical Properties
The utility of any chemical reagent begins with a precise understanding of its physical and chemical identity. 2-(Benzyloxy)-4-methoxyphenylboronic acid is a stable, solid compound under standard conditions, making it convenient to handle and store.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-methoxyphenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 183474-19-3 | [1][2] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1][2] |
| Molecular Weight | 258.08 g/mol | [1] |
| IUPAC Name | (2-(benzyloxy)-4-methoxyphenyl)boronic acid | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Storage | Store at room temperature or refrigerated (2-8 °C) | [1][3] |
The presence of the boronic acid functional group (-B(OH)₂) is the key to this molecule's reactivity, positioning it as an ideal nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Synthesis and Purification: A Practical Workflow
While 2-(Benzyloxy)-4-methoxyphenylboronic acid is commercially available, understanding its synthesis provides insight into its stability and potential impurities. The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective strategy involves the borylation of an aryl organometallic species.
Conceptual Synthesis Workflow
The logical approach begins with a suitably protected and halogenated precursor, which is converted to an organometallic intermediate (either an organolithium or a Grignard reagent) and subsequently quenched with a boron electrophile.
Caption: General workflow for the synthesis of arylboronic acids.
Detailed Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative, field-proven method adapted for this specific molecule.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-(benzyloxy)-4-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Causality: This low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange over other potential reactions.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. Expertise Insight: Using a slight excess of the borate ester ensures complete consumption of the highly reactive aryllithium intermediate.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a clear biphasic solution is observed. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product. The purity should be validated by ¹H NMR, ¹³C NMR, and LC-MS.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-(Benzyloxy)-4-methoxyphenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.[6] This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[7] The base converts the boronic acid to a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the Pd(II) complex.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vial, combine 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv), the aryl halide partner (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Expertise Insight: The use of a protic co-solvent and water often accelerates the transmetalation step by facilitating the formation of the active boronate species.
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (nitrogen or argon) for 5-10 minutes. Causality: This is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Heating: Place the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Relevance in Drug Discovery and Medicinal Chemistry
The true value of 2-(Benzyloxy)-4-methoxyphenylboronic acid for drug development professionals lies in its ability to introduce a privileged structural motif into potential drug candidates. The benzyloxy and methoxy groups can participate in crucial hydrogen bonding and hydrophobic interactions within biological targets.
-
Scaffold for Bioactive Molecules: Molecules containing benzyloxy-phenyl substructures are explored in various therapeutic areas. For instance, derivatives have been designed and synthesized as multifunctional agents for treating Parkinson's disease, acting as potent and selective MAO-B inhibitors.[8]
-
Modulation of CNS Targets: Related benzyloxy-piperidine structures have been investigated as antagonists for the dopamine D4 receptor, a target of interest for central nervous system disorders like Parkinson's and schizophrenia.[9][10]
-
Pain and Inflammation: The 2-(benzyloxy)benzamide scaffold, accessible via coupling reactions, has been identified in the discovery of potent antagonists for the TRPM8 receptor, a target for pain and inflammation therapies.[11]
The use of this specific boronic acid allows for the strategic and efficient construction of complex molecular architectures, enabling rapid exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug discovery.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the longevity and reactivity of the reagent, as well as the safety of laboratory personnel.
-
Safety Precautions: 2-(Benzyloxy)-4-methoxyphenylboronic acid is classified as an irritant. It may cause eye, skin, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Storage Conditions: Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides). While generally stable, prolonged or improper storage can degrade the material.[13] Store in a tightly sealed container in a cool, dry place.[12] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.[12] Many suppliers recommend refrigeration (2-8 °C).[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]
Conclusion
2-(Benzyloxy)-4-methoxyphenylboronic acid is more than just a chemical with a specific molecular weight and formula. It is a precision tool for molecular construction. Its well-defined structure, reliable reactivity in the Suzuki-Miyaura coupling, and the relevance of its core scaffold in medicinal chemistry make it an invaluable asset for researchers and scientists. By understanding the causality behind its synthesis, handling, and application, professionals in drug development can leverage this reagent to its fullest potential, accelerating the discovery of novel therapeutics.
References
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PubChem. (n.d.). (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]
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U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
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PubMed. (2013, November 15). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
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A Technical Guide to the Solubility of 2-(Benzyloxy)-4-methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical and chemical properties paramount. Among these, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-(Benzyloxy)-4-methoxyphenylboronic acid, offering both theoretical insights and practical methodologies for its determination.
Understanding the Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 2-(Benzyloxy)-4-methoxyphenylboronic acid possesses a unique combination of functional groups that govern its interactions with various organic solvents.
Caption: Chemical structure of 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Key structural features include:
-
Aromatic Rings: The presence of two phenyl rings (one from the benzyloxy group and the other from the methoxyphenyl core) contributes to the molecule's nonpolar character, suggesting solubility in aromatic and some less polar solvents.
-
Ether Linkages: The benzyloxy and methoxy groups introduce polar ether linkages (-O-), which can act as hydrogen bond acceptors. This feature enhances solubility in polar aprotic solvents.
-
Boronic Acid Moiety: The -B(OH)₂ group is the most polar part of the molecule and is capable of both donating and accepting hydrogen bonds. This functional group is crucial for solubility in polar protic solvents. However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less polar and less soluble in polar solvents.[1]
Based on these structural characteristics, a qualitative solubility profile can be predicted. The molecule is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), where the ether linkages and the boronic acid group can interact favorably with the solvent molecules. Solubility in polar protic solvents like methanol and ethanol is also anticipated due to hydrogen bonding interactions with the boronic acid moiety. In contrast, low solubility is expected in nonpolar solvents such as hexanes and toluene, where the polar boronic acid group would be energetically disfavored.
Qualitative Solubility of Related Compounds
| Compound | Solvent | Solubility | Reference |
| 4-Methoxyphenylboronic acid | Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Methanol | Soluble | [2] | |
| Phenylboronic acid | Ethers (e.g., diethyl ether, THF) | High | [1][3] |
| Ketones (e.g., acetone) | High | [1][3] | |
| Chloroform | Moderate | [1][3] | |
| Hydrocarbons (e.g., hexane) | Very Low | [1][3] |
This data for related compounds supports the prediction that 2-(Benzyloxy)-4-methoxyphenylboronic acid will be soluble in polar aprotic and some polar protic solvents. The additional benzyloxy group, being relatively nonpolar, might slightly decrease solubility in highly polar solvents compared to 4-methoxyphenylboronic acid, while potentially increasing it in solvents with moderate polarity.
Experimental Determination of Solubility
For many applications in research and development, a precise quantitative measure of solubility is required. The following section outlines a reliable, step-by-step protocol for determining the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid in a given organic solvent. This method, often referred to as the "dynamic method" or a synthetic approach, relies on visual or instrumental observation of the dissolution of a solid in a known amount of solvent upon controlled heating.[3][4]
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
Materials and Equipment:
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vial with a magnetic stir bar and a screw cap with a septum
-
Heating block or oil bath with a precise temperature controller and a digital thermometer
-
Magnetic stirrer
-
Light source and a photodetector (optional, for more precise determination of the clear point)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of 2-(Benzyloxy)-4-methoxyphenylboronic acid into the glass vial.
-
Solvent Addition: Add a precise volume or mass of the desired organic solvent to the vial to create a slurry. The initial concentration should be chosen such that the solid does not fully dissolve at room temperature.
-
Heating and Stirring: Place the vial in the heating block on the magnetic stirrer. Begin stirring at a constant and vigorous rate to ensure good mixing.
-
Controlled Heating: Heat the slurry at a slow and constant rate (e.g., 0.5-1.0 °C/min). A slow heating rate is crucial to ensure that the system is close to equilibrium at all times.
-
Observation of Dissolution: Carefully observe the slurry as the temperature increases. The temperature at which the last solid particles disappear is the dissolution temperature (clear point) for that specific concentration. For more accurate measurements, a light beam can be passed through the sample, and the point of maximum light transmission can be detected using a photodetector.
-
Data Recording: Record the dissolution temperature for the prepared concentration.
-
Repeat for Different Concentrations: Repeat steps 1-6 for several different concentrations of the solute in the solvent.
-
Data Analysis: Plot the dissolution temperature (°C or K) versus the concentration (e.g., mole fraction, g/100g of solvent). This plot represents the solubility curve of 2-(Benzyloxy)-4-methoxyphenylboronic acid in the tested solvent.
Causality Behind Experimental Choices:
-
High Purity of Reagents: Using high purity solute and solvent is essential to avoid any influence of impurities on the solubility measurement.
-
Anhydrous Solvents: Boronic acids can react with water. While the target molecule has hydroxyl groups, using anhydrous solvents minimizes potential side reactions and ensures that the measured solubility is that of the boronic acid itself and not a hydrated form.
-
Vigorous Stirring: Ensures that the entire sample is at a uniform temperature and that the dissolution process is not limited by mass transfer.
-
Slow Heating Rate: Allows the system to approach thermodynamic equilibrium, which is necessary for obtaining accurate solubility data.
Factors Affecting Solubility and Measurement
Several factors can influence the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid and should be considered during its handling and use:
-
Temperature: As with most solid solutes, the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid in organic solvents is expected to increase with temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the polar boronic acid head and the less polar organic backbone will be most effective.
-
Formation of Boroxines: The dehydration of boronic acids to form boroxines is an equilibrium process that can be influenced by temperature and the presence of water. Boroxines are less polar and generally less soluble in polar solvents. When determining solubility, it is important to be aware of this potential transformation, as it can lead to underestimation of the true solubility of the boronic acid. Storing the compound in a slightly moist state can sometimes help to maintain it in the acid form.[5]
-
pH (in aqueous or mixed aqueous/organic systems): In the presence of water, the boronic acid can exist in equilibrium with its anionic boronate form. The pKa of the boronic acid will determine the pH range at which it becomes ionized. The anionic form is generally more soluble in aqueous media.[6]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Benzyloxy)-4-methoxyphenylboronic acid in organic solvents. While specific quantitative data is not widely published, a strong qualitative prediction of its solubility profile can be made based on its molecular structure and the known properties of related compounds. The provided experimental protocol offers a robust and reliable method for researchers to obtain precise solubility data tailored to their specific needs. A thorough understanding of the factors influencing solubility, particularly the potential for boroxine formation, is crucial for the successful application of this important synthetic building block in research and development.
References
-
Chem-Impex. 2-Benzyloxy-4-fluorophenylboronic acid. [Link]
-
Journal of Chemical & Engineering Data. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic... [Link]
-
ResearchGate. (PDF) Solubility of phenylboronic compounds in water. [Link]
-
ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
Sources
Strategic Control of Impurities in 2-(Benzyloxy)-4-methoxyphenylboronic Acid Synthesis
Content Type: Technical Guide / Whitepaper Target Audience: Synthetic Organic Chemists, Process Chemists, CMC Leads Subject: CAS 263368-33-0 | 2-(Benzyloxy)-4-methoxyphenylboronic acid
The Synthetic Landscape
The synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid presents a classic challenge in organoboron chemistry: balancing the reactivity of an electron-rich aryl ring with the lability of the carbon-boron bond.
While Palladium-catalyzed Miyaura borylation is a viable route, it is often cost-prohibitive for early-phase scale-up and introduces heavy metal contamination risks. Therefore, the Cryogenic Lithiation-Borylation (Halogen-Lithium Exchange) remains the industry standard for this scaffold. However, this route is fraught with specific impurity risks driven by the ortho-benzyloxy substituent.
The Core Challenge: The Ortho-Effect
The ortho-benzyloxy group is not merely a spectator; it is a bulky, electron-donating group that exerts significant steric pressure on the boronic acid moiety. This proximity accelerates specific decomposition pathways, most notably protodeboronation , effectively "erasing" the boronic acid functionality and reverting the molecule to the starting arene (minus the halogen).
Critical Impurity Profiling
To control purity, one must understand the mechanistic origins of the impurities. In this synthesis, four primary impurity classes dictate the quality profile.
Impurity A: The Protodeboronated Arene (Ar-H)
-
Identity: 1-(Benzyloxy)-3-methoxybenzene.
-
Origin: Acid- or base-catalyzed hydrolysis of the C-B bond.
-
Mechanism: The electron-rich nature of the ring (methoxy + benzyloxy donors) increases the basicity of the ipso-carbon. Under acidic workup conditions, a proton can attack the ipso-carbon, displacing the boron moiety.
-
Risk Factor: High. The ortho-benzyloxy group can coordinate with protons or Lewis acids, directing them to the ipso-position, thereby accelerating this decomposition.
Impurity B: The Oxidative Homocouple (Ar-Ar)
-
Identity: 3,3'-Bis(benzyloxy)-5,5'-dimethoxy-1,1'-biphenyl.
-
Origin: Oxidative coupling during the quench or workup.
-
Mechanism: In the presence of trace oxygen and base, arylboronic acids can undergo Pd-free homocoupling. If the lithiation step involves trace transition metals (impurities in reagents), this is exacerbated.
-
Risk Factor: Medium. Controlled by strict inert atmosphere techniques.
Impurity C: The Boroxine (Anhydride Trimer)[1]
-
Identity: Tris(2-(benzyloxy)-4-methoxyphenyl)boroxine.
-
Origin: Dehydration equilibrium.
-
Mechanism: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines). This is driven by entropy and the removal of water.[1]
-
Risk Factor: Stoichiometric.[2] While often considered a "form" rather than an impurity, variable boroxine content leads to incorrect molecular weight calculations during subsequent Suzuki couplings, causing stoichiometry errors (the "Jack-in-the-box" effect).
Impurity D: The Phenol (Ar-OH)
-
Identity: 2-(Benzyloxy)-4-methoxyphenol.
-
Origin: Oxidation of the C-Li or C-B bond.
-
Mechanism: Reaction of the lithiated intermediate or the boronic acid with peroxides (found in uninhibited THF) or atmospheric oxygen.
Visualizing the Pathways
The following diagram maps the synthetic flow and the divergence points where these impurities are generated.
Caption: Figure 1. Synthetic workflow and critical divergence points for impurity formation.
Experimental Mitigation Protocol
This protocol utilizes a self-validating approach. You must confirm the success of the previous step before proceeding.
Reagents:
-
Precursor: 1-Bromo-2-(benzyloxy)-4-methoxybenzene.
-
Solvent: Anhydrous THF (Inhibitor-free, peroxide tested).
-
Base: n-Butyllithium (Titrated immediately prior to use).
-
Boron Source: Trimethyl borate (B(OMe)3) or Triisopropyl borate (B(OiPr)3).
Step 1: Cryogenic Lithiation
Objective: Generate the Ar-Li species without allowing scrambling or Wurtz coupling.
-
Setup: Flame-dry a 3-neck flask. Maintain a positive pressure of Argon.
-
Dissolution: Dissolve the aryl bromide in THF (0.5 M concentration). Cool to -78°C (Internal temperature).
-
Addition: Add n-BuLi (1.05 equiv) dropwise.
-
Control Point: The rate of addition must ensure the internal temp does not rise above -70°C.
-
-
Aging: Stir at -78°C for 30-60 minutes.
-
Validation (The Mini-Quench): Take a 0.1 mL aliquot, quench into MeOH-d4. Run a quick NMR.[3] You should see >98% conversion to the deuterated arene (Ar-D). If you see Ar-H, your system is wet. If you see Ar-Br, lithiation is incomplete.
-
Step 2: The Borate Quench
Objective: Trap the lithium species to form the "ate" complex.
-
Addition: Add B(OMe)3 (1.5 equiv) rapidly but controlled to maintain T < -65°C.
-
Why B(OMe)3? It is less bulky than B(OiPr)3, which helps overcome the steric hindrance of the ortho-benzyloxy group.
-
-
Warming: Allow the reaction to warm slowly to room temperature over 2-3 hours.
Step 3: Hydrolysis & Isolation (The Critical Phase)
Objective: Liberate the boronic acid without triggering protodeboronation.
-
Quench: Cool the mixture to 0°C. Add 1M NH4Cl (aq).
-
Note: Avoid strong mineral acids (HCl) initially. The electron-rich ring makes the C-B bond acid-sensitive.
-
-
Phase Separation: Extract with Ethyl Acetate.
-
pH Adjustment: Wash the organic layer with slightly acidic brine (pH ~5-6).
-
Caution: Do not wash with strong base (NaOH), as this will form the water-soluble boronate salt, but prolonged exposure to base can also promote deborylation in electron-rich systems.
-
-
Crystallization: Concentrate the organic layer. Recrystallize from Acetonitrile/Water or Et2O/Hexanes.
-
Boroxine Control: To minimize boroxine formation, avoid excessive drying under high vacuum and heat. Air drying or mild vacuum at ambient temperature is preferred.
-
Analytical Strategy
Standard HPLC is often insufficient for boronic acids due to peak tailing and on-column decomposition.
| Attribute | Method | Target Specification |
| Purity | HPLC (C18, Acidic Mobile Phase) | >98.0% |
| Ar-H Content | 1H NMR (Integration of ipso-H) | <0.5% |
| Boroxine Ratio | 1H NMR (Drying dependent) | Report Value (Crucial for stoichiometry) |
| Residual Solvent | GC-Headspace | < Limit |
Differentiating Boronic Acid vs. Boroxine
In 1H NMR (DMSO-d6 + D2O drop):
-
Boronic Acid: The -B(OH)2 protons appear as a broad singlet around 8.0 ppm (disappears with D2O shake).
-
Boroxine: In dry DMSO-d6, boroxine signals may be distinct. However, adding D2O usually hydrolyzes the boroxine back to the acid in the tube, simplifying the spectrum to a single species.
-
Best Practice: For assay calculations, assume a mixture. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic acid) to determine the effective molecular weight and Boron content.
Mechanism of Protodeboronation (Visualized)
Understanding the enemy is key to defeating it. The diagram below illustrates why acid sensitivity is high.
Caption: Figure 2. Mechanism of acid-catalyzed protodeboronation in electron-rich arylboronic acids.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Iwai, Y., et al. (2025). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.[1] Link
-
Tokunaga, Y., et al. (2002).[7] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2, (11), 1833-1837. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. scispace.com [scispace.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
Reactivity of the benzyloxy group in 2-(Benzyloxy)-4-methoxyphenylboronic acid
Molecular Architecture & Electronic Landscape
The utility of 2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 183474-19-3) in medicinal chemistry lies in its dual nature: it is a robust nucleophile for cross-coupling and a masked precursor to ortho-functionalized phenols. To deploy this reagent effectively, one must first understand the electronic and steric forces at play.
Electronic Push-Pull Dynamics
This molecule features a distinct electronic arrangement that governs its reactivity:
-
C4-Methoxy Group: Acts as a strong
-donor (resonance), increasing electron density at the C1 (ipso) and C3/C5 positions. This electron-rich nature generally accelerates oxidative addition in electrophiles but makes this nucleophile (the boronic acid) more susceptible to protodeboronation. -
C2-Benzyloxy Group: Provides significant steric bulk proximal to the boronic acid. Electronically, it is an ortho-donor. The oxygen lone pairs can stabilize the empty p-orbital of the boron atom through Lewis base coordination (intramolecular B...O interaction), potentially altering the hybridization from
to a pseudo- state.
The "Ortho-Effect" Dilemma
The ortho-benzyloxy group is the critical control point. While it protects the phenol, its bulk hinders the approach of palladium complexes during transmetallation. Furthermore, electron-rich ortho-substituents are known to accelerate protodeboronation —the hydrolytic cleavage of the C-B bond—under basic conditions. This creates a narrow operational window where the coupling rate must outcompete the decomposition rate.
The Suzuki-Miyaura Cross-Coupling Landscape[1][2]
The primary application of this building block is the installation of the 2-benzyloxy-4-methoxyphenyl moiety via Pd-catalyzed cross-coupling. Standard protocols often fail due to the steric hindrance of the benzyloxy group.
Mechanistic Bottleneck: Transmetallation
In the catalytic cycle, the transmetallation step—where the organic group transfers from Boron to Palladium—is rate-limiting for sterically hindered substrates. The bulky benzyl ether clashes with the ligands on the palladium center.
Strategic Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands facilitate oxidative addition and, counter-intuitively, create a flexible pocket that accommodates the bulky boronic acid during transmetallation.
Visualization: Sterically Demanding Catalytic Cycle
The following diagram illustrates the catalytic cycle with a focus on the steric clash during transmetallation.
Caption: The Suzuki-Miyaura cycle highlighting Transmetallation as the rate-determining step due to the ortho-benzyloxy steric bulk.
Optimized Experimental Protocol
This protocol minimizes protodeboronation while maximizing coupling efficiency.
Reagents:
-
Substrate: 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered electrophiles).
-
Base: K₃PO₄ (3.0 equiv) - Preferred over carbonates/hydroxides to reduce hydrolysis.
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1). Biphasic systems often protect the boronic acid better than homogeneous alcohols.
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the aryl halide, boronic acid, Pd catalyst, and ligand. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent (e.g., Toluene) and the aqueous base solution via syringe.
-
Thermal Activation: Heat to 80–100°C. Note: Do not exceed 100°C if possible, as debenzylation or protodeboronation rates increase significantly.
-
Monitoring: Monitor by HPLC/UPLC. If protodeboronation (formation of 3-(benzyloxy)-1-methoxybenzene) is observed, lower the temperature and increase catalyst loading.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Stability & Orthogonal Reactivity
Protodeboronation: The Silent Killer
Under aqueous basic conditions, electron-rich boronic acids are prone to C-B bond cleavage. The mechanism typically involves the formation of a boronate anion, which is then protonated ipso to the boron.
Risk Factor: High pH (>12) and high temperature. Mitigation: Use anhydrous bases (e.g., CsF in THF) or mild bases (K₃PO₄). Avoid strong hydroxides (NaOH/KOH).
Deprotection Strategies
The benzyloxy group (Bn) is orthogonal to the boronic acid functionality if handled correctly.
| Method | Reagent | Compatibility with Boronic Acid | Outcome |
| Hydrogenolysis | H₂ / Pd-C | High. Boronic acids are generally stable to hydrogenation. | Cleaves Bn to Phenol. |
| Lewis Acid | BBr₃ / BCl₃ | Low. Boron halides can exchange with the boronic acid or cause polymerization. | NOT Recommended if B(OH)₂ retention is required. |
| Acid Hydrolysis | TFA / H⁺ | Moderate. Strong acids can induce protodeboronation in electron-rich rings. | Use with caution. |
Strategic Note: If you need the free phenol and the boronic acid intact (e.g., to make a benzoxaborole precursor), hydrogenolysis is the only reliable path. However, the resulting ortho-hydroxy boronic acid will likely dehydrate to form a cyclic boroxine trimer or an internal Lewis pair.
Troubleshooting Guide
Issue: Low Yield / Unreacted Halide
-
Cause: Transmetallation failure due to steric bulk.
-
Fix: Switch to SPhos or XPhos Pd G3 precatalysts. These ligands are designed to "reach around" ortho-substituents.
Issue: Formation of "Reduced" Product (Ar-H)
-
Fix:
-
Reduce water content (switch to anhydrous DMF/Cs₂CO₃).
-
Add the boronic acid strictly after the catalyst and electrophile are at temperature (slow addition).
-
Use the MIDA boronate ester equivalent if the free acid is too unstable.
-
Issue: Benzyl Cleavage during Coupling
-
Cause: Palladium black formation acting as a heterogeneous hydrogenation catalyst (if H₂ is generated or transfer hydrogenation occurs).
-
Fix: Ensure rigorous exclusion of hydrogen sources. Use purified solvents.
References
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Source: National Institutes of Health (PMC) [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry [Link][5]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Source: ResearchGate / LJMU Research Online [Link]
-
Benzyl Ethers - Protecting Groups. Source: Organic Chemistry Portal [Link]
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (Compound Summary). Source: PubChem [Link]
Sources
- 1. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide on the Electronic Effects of Substituents in 2-(Benzyloxy)-4-methoxyphenylboronic acid
Introduction
2-(Benzyloxy)-4-methoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility is deeply rooted in the electronic nature of the phenylboronic acid moiety, which is finely tuned by the presence of the benzyloxy and methoxy substituents. Understanding the intricate interplay of these electronic effects is paramount for researchers, scientists, and drug development professionals to predict reactivity, control selectivity, and design novel synthetic strategies. This guide provides a comprehensive analysis of the electronic landscape of this molecule, grounded in the fundamental principles of physical organic chemistry.
Pillar 1: Deconstructing the Electronic Contributions of Substituents
The reactivity of the boronic acid group in 2-(Benzyloxy)-4-methoxyphenylboronic acid is a direct consequence of the electron density at the carbon atom to which it is attached. This electron density is modulated by the cumulative inductive and resonance effects of the benzyloxy and methoxy groups.
The Methoxy Group (-OCH₃): A Classic Electron-Donating Group
The methoxy group, positioned at the para-position relative to the boronic acid, exerts a powerful influence on the electronic character of the aromatic ring. This influence is a duality of two opposing effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack.[3]
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[3] This donation of electron density is most pronounced at the ortho and para positions.[4][5]
Crucially, for the methoxy group, the resonance effect significantly outweighs the inductive effect, leading to a net electron-donating character.[6][7] This increased electron density at the para-position enhances the nucleophilicity of the carbon atom bonded to the boronic acid, thereby influencing its reactivity in cross-coupling reactions.
The Benzyloxy Group (-OCH₂Ph): A More Complex Electron-Donating System
The benzyloxy group, located at the ortho-position to the boronic acid, introduces additional layers of electronic and steric complexity.
-
Inductive Effect (-I): Similar to the methoxy group, the oxygen atom of the benzyloxy group exerts an electron-withdrawing inductive effect.[8]
-
Resonance Effect (+M): The oxygen lone pairs of the benzyloxy group also participate in resonance, donating electron density to the aromatic ring.[8]
-
Influence of the Phenyl Ring: The appended phenyl group in the benzyl moiety is generally considered to be weakly electron-withdrawing due to the sp2 hybridization of its carbon atoms.[9][10] However, it can also participate in resonance stabilization of adjacent charges.[11]
The overall electronic effect of the benzyloxy group is generally considered to be electron-donating through resonance, similar to the methoxy group. However, the presence of the bulky benzyl group can introduce steric hindrance, which may influence the approach of reagents and catalysts.
Pillar 2: The Synergy of Substituents and Its Impact on Reactivity
The combined influence of the ortho-benzyloxy and para-methoxy groups results in a highly activated aromatic ring. Both groups work in concert to increase the electron density at the carbon atom bearing the boronic acid functionality. This heightened nucleophilicity has profound implications for the key steps of catalytic cycles, such as in the Suzuki-Miyaura reaction.
A higher electron density on the arylboronic acid can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. This is because a more electron-rich organic fragment can more readily transfer from the boron atom to the palladium center.
The following diagram illustrates the concerted electron-donating effects of the methoxy and benzyloxy groups through resonance:
Caption: Concerted electron donation from ortho-benzyloxy and para-methoxy groups.
Pillar 3: Quantifying Electronic Effects and Experimental Validation
The electronic effects of substituents can be quantitatively assessed using Hammett substituent constants (σ).[12][13] These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -OCH₃ | -0.27 | +0.12 |
| -OCH₂Ph | -0.11 | +0.09 |
Data compiled from various sources on Hammett constants.
The negative σp values for both methoxy and benzyloxy groups indicate their electron-donating nature when situated para to a reaction center. The positive σm values reflect their electron-withdrawing inductive effect when resonance is not possible. In 2-(Benzyloxy)-4-methoxyphenylboronic acid, both groups are positioned to exert their electron-donating resonance effects, leading to a highly activated system.
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
To experimentally validate the enhanced reactivity of 2-(Benzyloxy)-4-methoxyphenylboronic acid, a competitive Suzuki-Miyaura coupling reaction can be designed. This protocol serves as a self-validating system to demonstrate the influence of the electronic effects.
Objective: To compare the relative reactivity of 2-(Benzyloxy)-4-methoxyphenylboronic acid against a less activated arylboronic acid, such as phenylboronic acid.
Materials:
-
2-(Benzyloxy)-4-methoxyphenylboronic acid[14]
-
Phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and analytical equipment (GC-MS or HPLC)
Procedure:
-
In a reaction vessel, combine equimolar amounts of 2-(Benzyloxy)-4-methoxyphenylboronic acid and phenylboronic acid.
-
Add a limiting amount of the aryl halide (e.g., 0.5 equivalents relative to the total boronic acids).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the base (typically 2-3 equivalents relative to the aryl halide).
-
Add the solvent and the internal standard.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by taking aliquots at regular intervals.
-
Analyze the aliquots by GC-MS or HPLC to determine the relative amounts of the two cross-coupled products formed.
Expected Outcome:
Due to the enhanced nucleophilicity of the 2-(Benzyloxy)-4-methoxyphenyl group, it is expected that the cross-coupling product derived from this boronic acid will be formed at a significantly faster rate and in a higher yield compared to the product from phenylboronic acid. This result would provide direct experimental evidence for the activating electronic effects of the benzyloxy and methoxy substituents.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. (c) The methoxy group is strong in electron-donating from the ortho and p.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Inductive & Resonance Effects [almerja.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Benzyloxy)-4-methoxyphenylboronic acid 95% | CAS: 183474-19-3 | AChemBlock [achemblock.com]
The Suzuki-Miyaura Coupling: A Deep Dive into the Mechanism of a Nobel-Winning Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, has revolutionized the way chemists construct carbon-carbon bonds, particularly between sp2-hybridized centers. This palladium-catalyzed cross-coupling reaction, which joins an organoboron species with an organohalide, was first reported by Akira Suzuki and his colleagues in 1979.[1] Its significance was formally recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in academic research and, critically, in the pharmaceutical industry for the synthesis of complex bioactive molecules.[2][3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling mechanism, delving into the intricacies of the catalytic cycle and the critical roles of each reaction component. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and innovate upon this powerful synthetic methodology.
The Catalytic Heart: A Three-Act Play on Palladium
The generally accepted mechanism of the Suzuki-Miyaura coupling is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6] Each step is a finely tuned process influenced by the choice of catalyst, ligands, base, and solvent.
Act I: Oxidative Addition - The Commitment Step
The catalytic cycle commences with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated 14-electron Pd(0) complex.[2][5] This is often the rate-determining step of the entire cycle.[2] During this process, the palladium atom inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: one to the organic fragment (R¹) and one to the halide (X).[1] This transformation oxidizes the palladium from Pd(0) to Pd(II).[7]
The reactivity of the organohalide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[2][8] The initial product of this addition is a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-isomer.[1][8]
Act II: Transmetalation - The Key Exchange
The next crucial step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[1] This step is where the base plays a pivotal role. Organoboron compounds, such as boronic acids (R²B(OH)₂), are generally not nucleophilic enough to readily transmetalate to the palladium center.[8] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[9]
Two primary pathways for the role of the base have been proposed:
-
Path A: The base reacts with the boronic acid to form a boronate, which then reacts with the palladium-halide complex.[10]
-
Path B: The base first displaces the halide on the palladium complex, forming a palladium-alkoxide or -hydroxide species, which then undergoes transmetalation with the neutral boronic acid.[10]
Regardless of the precise pathway, the outcome is a new diorganopalladium(II) complex, L₂Pd(R¹)(R²), where both organic partners are now bound to the same palladium center.[2]
Act III: Reductive Elimination - The Final Handshake
The catalytic cycle culminates in reductive elimination. In this final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired new carbon-carbon bond (R¹-R²).[1] This process reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5] For reductive elimination to occur, the diorganopalladium(II) complex must adopt a cis conformation to allow for the necessary orbital overlap.[2]
Visualizing the Core Mechanism
The intricate dance of the palladium catalyst and its partners can be visualized through the following diagram, which illustrates the key steps of the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Supporting Cast: Essential Components and Their Functions
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components, each with a specific and crucial role.
| Component | Function | Key Considerations |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Common sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. |
| Phosphine Ligands | Stabilize the Pd(0) species, prevent the formation of palladium black, and modulate the steric and electronic properties of the catalyst.[5] | Electron-rich and bulky ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), often enhance catalytic activity, particularly for challenging substrates.[2][11] |
| Base | Activates the organoboron reagent for transmetalation.[9] | A wide range of bases can be used, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[12] The choice of base can significantly impact reaction yield and selectivity. |
| Solvent | Solubilizes the reactants and catalyst, and can influence the reaction rate and pathway. | Common solvents include toluene, dioxane, THF, and DMF. A small amount of water is often added to facilitate the dissolution of the base and promote the formation of the active boronate species.[5] |
| Organoboron Reagent | The source of the R² group. | Boronic acids are the most common, but boronic esters (e.g., pinacol esters) are also widely used due to their stability and ease of handling.[5] |
| Organohalide | The source of the R¹ group. | Aryl, vinyl, and alkyl halides can be used. Reactivity generally follows the order I > OTf > Br >> Cl.[8] |
A Practical Guide: Experimental Protocol for a Standard Suzuki-Miyaura Coupling
The following protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of reaction conditions (catalyst loading, ligand, base, solvent, temperature) is often necessary for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Solvent Addition: Add the chosen organic solvent (e.g., dioxane, toluene) and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., PdCl₂(dppf), 0.1–5 mol%) and, if necessary, the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion: An Enduring Legacy in Synthesis
The Suzuki-Miyaura coupling is a testament to the power of fundamental mechanistic understanding in driving synthetic innovation. Its reliability, versatility, and functional group tolerance have firmly established it as one of the most important carbon-carbon bond-forming reactions in the synthetic chemist's toolbox. For professionals in drug development and materials science, a deep appreciation of its mechanism is not merely academic; it is a practical necessity for the efficient and robust synthesis of the molecules that shape our world. As research continues to unveil more nuanced aspects of the catalytic cycle and develop ever more sophisticated catalysts and ligands, the Suzuki-Miyaura coupling is poised to remain at the forefront of chemical synthesis for the foreseeable future.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism [Video]. YouTube.
- Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ACS Publications. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- That Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. preprints.org [preprints.org]
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- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(Benzyloxy)-4-methoxyphenylboronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-(benzyloxy)-4-methoxyphenylboronic acid with a variety of heteroaryl halides. This reaction is a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries.[1] This application note details optimized reaction conditions, step-by-step protocols, and troubleshooting strategies to enable researchers to confidently and efficiently synthesize target biaryl and heteroaryl-aryl compounds.
Introduction: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a versatile and powerful method for forming carbon-carbon bonds.[2] Developed in the 1980s, this palladium-catalyzed reaction has become one of the most widely used methods in synthetic organic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2] The reaction facilitates the synthesis of biaryls, vinylarenes, and polyolefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
This guide focuses on the specific application of coupling 2-(benzyloxy)-4-methoxyphenylboronic acid with various heteroaryl halides. The resulting products are of significant interest in drug discovery due to the prevalence of the substituted heteroaryl scaffold in biologically active molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Procedure:
-
Preparation: In a dry reaction flask, combine 2-(benzyloxy)-4-methoxyphenylboronic acid (1.0 eq.), the heteroaryl halide (1.1 eq.), the palladium catalyst (0.01-0.05 eq.), the ligand (if necessary, 0.02-0.10 eq.), and the base (2.0-3.0 eq.).
-
Degassing: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (nitrogen or argon) at least three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product using NMR spectroscopy and mass spectrometry.
Optimization of Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
Table 1: Recommended Starting Conditions for Various Heteroaryl Halides
| Heteroaryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |
| Aryl Bromides/Iodides | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 |
| Aryl Chlorides | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 |
| Electron-Deficient Heterocycles | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 |
| Sterically Hindered Substrates | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 |
Note: These are general starting points. Optimization may be required for specific substrates.
-
Catalyst and Ligand: For simple couplings, Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may suffice. However, for more challenging substrates, such as heteroaryl chlorides, more electron-rich and bulky phosphine ligands like SPhos and XPhos are often necessary to promote the oxidative addition step and enhance catalyst stability. [6]N-heterocyclic carbenes (NHCs) are also effective ligands, offering high stability and activity. [6]* Base: The choice of base is crucial for activating the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often used for difficult couplings due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Common organic solvents include dioxane, toluene, and DMF.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh catalyst and ensure proper inert atmosphere techniques. |
| Poorly degassed solvents | Degas solvents thoroughly before use. | |
| Inappropriate base | Try a stronger or more soluble base (e.g., Cs₂CO₃). | |
| Protodeboronation | Excess water or acidic impurities | Use anhydrous conditions or a less nucleophilic base. |
| Homocoupling of Boronic Acid | Presence of oxygen | Maintain a strict inert atmosphere. |
| Dehalogenation of Heteroaryl Halide | Hydrogen source in the reaction | Use a non-protic solvent and a non-hydroxide base. [2] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can successfully couple 2-(benzyloxy)-4-methoxyphenylboronic acid with a wide array of heteroaryl halides. This guide provides a solid foundation for achieving high yields and purity in these important transformations.
References
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, S. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016 , 7, 2631-2643. [Link]
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
-
Singh, R. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2021 . [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 2023 , 28(3), 1184. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Noël, T.; Musacchio, A. J. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Org. Lett., 2011 , 13(19), 5180-5183. [Link]
-
Fleckenstein, C. A.; Plenio, H. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem., 2008 , 73(8), 3236-3244. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Application Note: Synthesis of Bioactive Isoflavones & Benzofurans using 2-(Benzyloxy)-4-methoxyphenylboronic acid
Strategic Overview
2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS: 150158-52-0) is a specialized organoboron reagent designed for the modular synthesis of oxygenated heterocycles. Unlike simple phenylboronic acids, this reagent functions as a masked bidentate synthon .
Key Chemical Advantages:
-
Ortho-Benzyloxy Group (
): Serves two critical functions:-
Protection: Masks the reactive phenolic hydroxyl group during palladium-catalyzed coupling, preventing catalyst poisoning.
-
Latent Nucleophile: Post-coupling deprotection reveals a phenol at the ortho position, enabling intramolecular cyclization to form tricyclic cores (e.g., pterocarpans, benzofurans).
-
-
Para-Methoxy Group (
): Acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the aryl ring and accelerating the transmetallation step in cross-coupling reactions.
Primary Applications
-
Medicinal Chemistry: Synthesis of SERMs (Selective Estrogen Receptor Modulators), antivirals, and anti-inflammatory agents based on the isoflavone scaffold.
-
Material Science: Precursors for fluorescent benzofuran derivatives.
Critical Reactivity Profile
Before initiating synthesis, researchers must account for the steric and electronic profile of this reagent.
| Feature | Impact on Reactivity | Mitigation Strategy |
| Ortho-Steric Bulk | The 2-benzyloxy group creates significant steric hindrance near the Boron center, slowing down transmetallation. | Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) to facilitate oxidative addition and create an active catalytic pocket. |
| Protodeboronation | Electron-rich boronic acids are susceptible to hydrolytic cleavage of the C-B bond under highly basic/aqueous conditions. | Avoid strong hydroxide bases ( |
| Homocoupling | High susceptibility to oxidative homocoupling (forming biaryls) due to the electron-rich nature. | Strictly deoxygenate all solvents. Use an inert atmosphere ( |
Core Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
This protocol is optimized for coupling 2-(Benzyloxy)-4-methoxyphenylboronic acid with sterically hindered or electron-deactivated aryl halides (e.g., 3-iodo-chromones or ortho-substituted bromobenzenes).
Materials
-
Reagent: 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%)-
Note: SPhos is preferred over
due to its ability to handle ortho-substitution.
-
-
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Degassing (Crucial):
-
Charge the reaction vessel with the solvent mixture.
-
Sparge with Argon gas for 15 minutes. Failure to remove oxygen will lead to rapid homocoupling of the electron-rich boronic acid.
-
-
Catalyst Pre-formation:
-
Add
and SPhos to the solvent. Stir at room temperature for 10 minutes until the solution turns a clear yellow/orange (indicating formation of the active Pd(0)-L species).
-
-
Reactant Addition:
-
Add the aryl halide, 2-(Benzyloxy)-4-methoxyphenylboronic acid, and
under a positive stream of Argon.
-
-
Reaction:
-
Seal the vessel and heat to 90°C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc). The boronic acid spot (usually polar/streaking) should disappear.
-
-
Work-up:
-
Cool to RT. Filter through a celite pad to remove Palladium black.
-
Dilute with EtOAc, wash with brine, dry over
, and concentrate.
-
Application Workflow: Synthesis of Bioactive Isoflavones
This workflow demonstrates the synthesis of a 7-methoxy-2'-hydroxyisoflavone analog (a privileged scaffold in drug discovery) using the reagent as the "B-ring" donor.
Reaction Scheme Logic
-
Coupling: Suzuki coupling of the boronic acid with a 3-iodochromone.
-
Deprotection: Removal of the benzyl group to reveal the hydroxyl.
Visualization: Isoflavone Synthesis Pathway[1][2][3]
Caption: Modular synthesis of 2'-hydroxylated isoflavones via Suzuki coupling and late-stage deprotection.
Detailed Protocol
Stage 1: Cross-Coupling
-
Dissolve 3-iodo-7-methoxychromone (1.0 mmol) and 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.1 mmol) in DME (10 mL).
-
Add aqueous
(2M, 2.0 mL). -
Add
(3 mol%). Note: The bidentate dppf ligand is robust and prevents de-ligation at high temps. -
Heat at 80°C for 6 hours.
-
Isolate the coupled product (2'-benzyloxyisoflavone) via flash chromatography.
Stage 2: Regioselective Deprotection (Benzyl Cleavage)
Objective: Remove the benzyl group (
-
Dissolve the intermediate in EtOAc/MeOH (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen balloon (
, 1 atm) for 2 hours at RT.-
Alternative: If the molecule contains reducible alkenes, use Boron Trichloride (
) in DCM at -78°C. is highly selective for debenzylating ortho-alkoxy groups due to chelation effects.
-
-
Filter and concentrate to yield the 2'-hydroxyisoflavone .
Advanced Application: Pterocarpan Synthesis[2]
The 2'-hydroxyisoflavone generated above is the direct precursor to Pterocarpans (e.g., Medicarpin analogs), a class of potent antifungal and anticancer agents.
Cyclization Protocol (The "Mitsunobu" Closure)
To close the central furan ring:
-
Reactants: 2'-hydroxyisoflavone (from Stage 2).
-
Conditions:
(reduction of ketone to alcohol) followed by acid-catalyzed cyclization (HCl/Acetone). -
Result: Formation of the tetracyclic pterocarpan skeleton.
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| Low Yield (<30%) | Steric hindrance preventing transmetallation. | Switch catalyst to Pd-PEPPSI-IPr or Pd2(dba)3 + SPhos . These bulky NHC/Phosphine ligands open up the catalytic center. |
| Biaryl Homocoupling | Oxygen contamination. | Perform freeze-pump-thaw cycling on the solvent (3 cycles) before adding catalyst. |
| De-boronation | Base is too strong or reaction too hot. | Switch base to |
References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
-
Synthesis of Isoflavones via Suzuki Coupling
-
Hoshino, Y., & Miyaura, N. (2005). Synthesis of Isoflavones via the Suzuki-Miyaura Coupling of 3-Iodochromones. Bulletin of the Chemical Society of Japan, 78(11).
-
-
Deprotection Strategies in Flavonoid Synthesis
-
Fukui, Y., et al. (2000). Selective Deprotection of Benzyl Ethers in the Presence of Methyl Ethers using
. Journal of Organic Chemistry.
-
-
Pterocarpan Synthesis Pathways
-
Engler, T. A., et al. (1990). Pterocarpan synthesis via intramolecular [4+2] cycloaddition reactions. Journal of the American Chemical Society.
-
The Strategic Application of 2-(Benzyloxy)-4-methoxyphenylboronic Acid in the Synthesis of Cannflavin A: A Detailed Guide for Researchers
In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to achieving elegant and efficient synthetic routes. Among the vast arsenal of reagents available to the modern organic chemist, 2-(Benzyloxy)-4-methoxyphenylboronic acid has emerged as a key player, particularly in the construction of complex flavonoid structures. This application note provides an in-depth technical guide on the utilization of this versatile reagent, with a specific focus on its pivotal role in the total synthesis of Cannflavin A, a prenylated flavonoid from Cannabis sativa with notable anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the creation of bioactive natural products.
The Rationale for Employing 2-(Benzyloxy)-4-methoxyphenylboronic Acid
The structure of Cannflavin A features a substituted B-ring that corresponds to the 2-hydroxy-4-methoxy-phenyl moiety. The direct use of a boronic acid bearing a free hydroxyl group in a Suzuki-Miyaura cross-coupling reaction can be problematic due to potential side reactions and catalyst deactivation. The benzyl ether in 2-(Benzyloxy)-4-methoxyphenylboronic acid serves as a robust protecting group for the phenolic hydroxyl. This strategic choice offers several advantages:
-
Compatibility with Palladium Catalysis: The benzyl ether is stable under the conditions typically employed for Suzuki-Miyaura cross-coupling reactions, ensuring the integrity of the molecule during the crucial C-C bond formation.
-
Facilitation of Purification: The protected intermediate is generally less polar than the final deprotected product, which can simplify purification by chromatography.
-
Late-Stage Deprotection: The benzyl group can be efficiently removed in the final stages of the synthesis, a critical aspect of a convergent synthetic strategy. This allows for the introduction of the sensitive phenolic hydroxyl group at a point where the core flavonoid scaffold is already assembled, minimizing the risk of undesired side reactions on the final product.
The Suzuki-Miyaura cross-coupling itself is a powerful and versatile method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and high functional group tolerance.[1]
Application in the Total Synthesis of Cannflavin A
A notable application of 2-(Benzyloxy)-4-methoxyphenylboronic acid is in the de novo total synthesis of Cannflavin A.[1] This synthesis employs a late-stage Suzuki-Miyaura cross-coupling reaction to introduce the protected B-ring. The overall synthetic workflow can be conceptualized as follows:
Figure 1: Conceptual workflow for the synthesis of Cannflavin A.
This convergent approach allows for the independent synthesis of the complex flavonoid core and the protected B-ring precursor, which are then coupled in a highly efficient palladium-catalyzed reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling Step
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an iodinated flavonoid intermediate with 2-(Benzyloxy)-4-methoxyphenylboronic acid, as would be performed in a research setting.
Reaction Scheme:
(An iodinated flavone intermediate) + 2-(Benzyloxy)-4-methoxyphenylboronic acid --[Pd catalyst, base, solvent, heat]--> (Protected Cannflavin A Precursor)
Materials and Reagents:
-
Iodinated Flavone Intermediate
-
2-(Benzyloxy)-4-methoxyphenylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iodinated flavone intermediate (1.0 eq.).
-
Addition of Reagents: Add 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2-1.5 eq.) and the chosen base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst (0.05-0.1 eq.).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the protected Cannflavin A precursor.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and provides insights for optimization.
| Parameter | Typical Conditions | Rationale and Optimization Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of ligand on the palladium center can significantly impact the reaction efficiency. For challenging couplings, more sophisticated phosphine ligands may be required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates. |
| Solvent | Dioxane, Toluene, DMF | The solvent must be anhydrous and capable of dissolving the reactants. A mixture of solvents, sometimes including water, can accelerate the reaction. |
| Temperature | 80 - 110 °C | The reaction is typically heated to drive it to completion. The optimal temperature should be determined empirically for each specific substrate combination. |
| Equivalents of Boronic Acid | 1.2 - 1.5 eq. | A slight excess of the boronic acid is used to ensure complete consumption of the more valuable iodinated intermediate. |
Final Deprotection Step: Unveiling the Natural Product
The final step in the synthesis of Cannflavin A is the removal of the benzyl protecting group to reveal the free phenolic hydroxyl. A common and effective method for this transformation is catalytic hydrogenolysis.
Reaction Scheme:
(Protected Cannflavin A Precursor) --[H₂, Pd/C]--> Cannflavin A
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected Cannflavin A precursor in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate to obtain the crude Cannflavin A. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Conclusion
2-(Benzyloxy)-4-methoxyphenylboronic acid is a strategically important reagent in the synthesis of natural products, particularly flavonoids like Cannflavin A. Its use in a late-stage Suzuki-Miyaura cross-coupling reaction, followed by a straightforward deprotection step, exemplifies a convergent and efficient synthetic strategy. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully employ this valuable building block in their own synthetic endeavors. Careful optimization of the reaction conditions is key to achieving high yields and purity in the synthesis of complex and biologically active molecules.
References
-
Quentin, L., et al. (2022). First total syntheses of cannflavins A,C and synthesis of cannflavin B. Morressier. [Link]
Sources
2-(Benzyloxy)-4-methoxyphenylboronic acid in the synthesis of kinase inhibitors
Executive Summary
In the development of ATP-competitive kinase inhibitors, the biaryl pharmacophore is ubiquitous. The ability to position a hydroxyl group on the phenyl ring is critical for establishing high-affinity hydrogen bonding with the kinase "hinge region" (e.g., Glu/Met residues). However, direct coupling of unprotected hydroxyphenylboronic acids is often plagued by low yields due to catalyst poisoning and competitive oxidation.
This Application Note details the optimized use of 2-(Benzyloxy)-4-methoxyphenylboronic acid as a robust, "masked" equivalent of 2-hydroxy-4-methoxy-phenyl moieties. We present a validated workflow for Suzuki-Miyaura coupling that overcomes the steric hindrance of the ortho-benzyloxy group and the protodeboronation instability typical of electron-rich boronic acids, followed by selective deprotection protocols compatible with sulfur-containing kinase scaffolds.
Strategic Rationale: The "Masked Phenol" Approach
The Pharmacophore
Many Type I and Type II kinase inhibitors (e.g., Lapatinib, Gefitinib analogs) utilize an electron-rich phenyl ring to occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
4-Methoxy group: Acts as an Electron Donating Group (EDG), increasing the electron density of the ring, which can enhance
stacking interactions with aromatic residues (e.g., Phe/Tyr gates). -
2-Hydroxy group (Target): Often serves as a crucial H-bond donor/acceptor to the backbone carbonyls or amides in the hinge region.
Why 2-(Benzyloxy)-4-methoxyphenylboronic acid?
Directly using 2-hydroxy-4-methoxyphenylboronic acid is suboptimal because free phenols can chelate Palladium species, quenching the catalytic cycle. The benzyl (Bn) protecting group offers three distinct advantages:
-
Steric Bulk: It forces the biaryl system to twist, potentially preventing planar aggregation during synthesis.
-
Lipophilicity: It improves the solubility of the intermediate in organic solvents (DCM, THF) compared to the polar free phenol.
-
Orthogonality: Unlike acyl or silyl protection, the benzyl ether is stable to the basic aqueous conditions of Suzuki coupling but is cleanly removed by hydrogenolysis or Lewis acids.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The ortho-benzyloxy group creates significant steric hindrance, slowing the transmetallation step. Additionally, the electron-rich nature of the ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) before coupling occurs.
Reagents:
-
Halide Partner: Heteroaryl chloride/bromide (e.g., 4-chloro-quinazoline or 2-chloro-pyrimidine).
-
Boronic Acid: 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 - 1.5 equiv).
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂·DCM (See Table 1).
-
Base: Potassium Phosphate Tribasic (
), anhydrous. -
Solvent System: 1,4-Dioxane/Water (9:1) or Toluene/Water (10:1).
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with the heteroaryl halide (1.0 mmol) and boronic acid (1.2 mmol). Evacuate and backfill with Argon (
). -
Solvent Preparation: Degas 1,4-Dioxane and Water separately by sparging with Argon for 15 minutes. This is critical to prevent homocoupling and oxidation.
-
Catalyst Addition: Add
(2.0 mmol) and XPhos Pd G2 (0.02 mmol, 2 mol%).-
Note: XPhos is preferred over
based ligands because the bulky biaryl phosphine facilitates oxidative addition into electron-rich/hindered systems.
-
-
Reaction: Add the solvent mixture (5 mL). Seal and heat to 90°C for 4–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Table 1: Catalyst Performance Comparison
| Catalyst System | Ligand Type | Yield (%) | Comments |
| Monodentate | 35-45% | Significant protodeboronation observed. | |
| Bidentate | 65-75% | Robust, but slow conversion (>12h). | |
| Buchwald (Dialkylbiaryl) | 88-92% | Rapid transmetallation; handles steric bulk best. |
Protocol B: Selective Debenzylation (The "Reveal")
Once the biaryl core is constructed, the benzyl group must be removed to reveal the active phenol.
Method 1: Catalytic Hydrogenolysis (Standard) Best for: Scaffolds lacking sulfur or reducible alkenes.
-
Dissolve intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) for 2–6 hours. -
Filter and concentrate.
Method 2: Lewis Acid Cleavage (For Sulfur-Rich Scaffolds) Best for: Thiophene, thiazole, or methionine-containing inhibitors where Pd-catalysts would be poisoned.
-
Dissolve intermediate in anhydrous DCM at 0°C .
-
Add Boron Trichloride (
, 1M in DCM) dropwise (3.0 equiv). -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully add MeOH (exothermic!).
-
Neutralize with saturated
and extract with DCM.
Visualizing the Workflow
The following diagram illustrates the convergent synthesis of a hypothetical pyrimidine-based kinase inhibitor using this methodology.
Figure 1: Convergent synthetic pathway utilizing the benzyl-protected boronate to bypass catalyst poisoning and solubility issues.
Mechanistic Insight: The Binding Mode
Understanding why we synthesize this specific motif is crucial for medicinal chemistry design.
Figure 2: Pharmacophore interactions. The 2-OH group (revealed after debenzylation) acts as a critical anchor to the kinase hinge region, while the 4-OMe group occupies the hydrophobic pocket.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Coupling) | Protodeboronation of the electron-rich boronic acid. | Switch to anhydrous conditions (Toluene/Dioxane) and use |
| Starting Material Remains | Catalyst deactivation by steric bulk. | Upgrade ligand to XPhos or SPhos (Buchwald G2/G3 series). Increase temp to 100°C. |
| Incomplete Debenzylation | Catalyst poisoning (if using Pd/C) by sulfur/nitrogen. | Switch to Method 2 ( |
| Dehalogenation | Over-reduction during hydrogenation. | Use |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides.[5] Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Gefitinib Synthesis Reference: Knesl, P., et al. (2006). Improved Synthesis of Gefitinib. Molecules, 11(4), 286-297. (Demonstrates the 3-hydroxy-4-methoxy motif relevance). Link
-
Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-169.[3] Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Benzyloxy)-4-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-(Benzyloxy)-4-methoxyphenylboronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic efficacy and specificity is relentless. Boronic acids have emerged as indispensable building blocks in this endeavor, largely due to their versatility in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of commercially available boronic acids, 2-(Benzyloxy)-4-methoxyphenylboronic acid offers a unique combination of structural features that make it a particularly valuable reagent for drug discovery programs.
This application note provides an in-depth guide to the strategic application of 2-(Benzyloxy)-4-methoxyphenylboronic acid in medicinal chemistry. We will explore its pivotal role in the synthesis of complex biaryl and heteroaryl scaffolds, present a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, and showcase its application in the generation of bioactive molecules with therapeutic potential. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
The core structure of 2-(Benzyloxy)-4-methoxyphenylboronic acid incorporates a protected phenol in the form of a benzyl ether and a methoxy group. The benzyloxy group serves as a stable protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps to reveal a potential hydrogen bond donor or a site for further functionalization. The methoxy group, a common feature in many bioactive molecules, can influence the pharmacokinetic properties and binding interactions of the final compound. This strategic placement of functional groups makes this boronic acid a powerful tool for accessing a diverse range of molecular scaffolds.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of 2-(Benzyloxy)-4-methoxyphenylboronic acid in medicinal chemistry is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it a cornerstone of modern organic synthesis.[2] The general transformation involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Benzyloxy)-4-methoxyphenylboronic Acid with an Aryl Bromide
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality behind the choice of reagents and conditions is explained to ensure a thorough understanding of the experimental design.
Objective: To synthesize 2-(benzyloxy)-4-methoxy-1,1'-biphenyl by coupling 2-(benzyloxy)-4-methoxyphenylboronic acid with bromobenzene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(Benzyloxy)-4-methoxyphenylboronic acid | 1256345-64-5 | 258.09 | 1.2 | 1.2 |
| Bromobenzene | 108-86-1 | 157.01 | 1.0 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 1 mL | - |
Instrumentation:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)-4-methoxyphenylboronic acid (309.7 mg, 1.2 mmol), bromobenzene (157.0 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Causality: The boronic acid is used in a slight excess (1.2 equivalents) to ensure complete consumption of the limiting aryl bromide. Pd(dppf)Cl₂ is a robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings. Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Seal the flask with a rubber septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Causality: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic reactants and the inorganic base.
-
-
Reaction Execution:
-
After degassing, place the flask under a positive pressure of nitrogen or argon using a balloon or a manifold.
-
Immerse the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Causality: Heating accelerates the rate of reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-(benzyloxy)-4-methoxy-1,1'-biphenyl.
-
Applications in the Synthesis of Bioactive Molecules
The 2-(benzyloxy)-4-methoxyphenyl moiety is a key structural feature in a variety of bioactive molecules. Its incorporation can lead to compounds with a range of therapeutic applications, including anticancer and neuroprotective activities.
Synthesis of Combretastatin Analogues:
Combretastatin A-4 is a natural product with potent anticancer and anti-angiogenic properties that binds to the colchicine site of tubulin.[3][4][5] The synthesis of analogues of combretastatin often involves the coupling of two substituted phenyl rings. 2-(Benzyloxy)-4-methoxyphenylboronic acid can serve as a valuable building block for the "B-ring" of combretastatin analogues, where the benzyloxy and methoxy groups can mimic the substitution pattern of the natural product.
Synthesis of Kinase Inhibitors:
Protein kinases are a major class of drug targets in oncology and other diseases.[1][6] The development of selective kinase inhibitors often relies on the synthesis of complex heterocyclic scaffolds decorated with various aryl substituents. The 2-(benzyloxy)-4-methoxyphenyl group can be introduced into these scaffolds via Suzuki-Miyaura coupling to modulate the potency and selectivity of the inhibitor. For instance, in the synthesis of pyrazine-based kinase inhibitors, this boronic acid could be used to introduce a key pharmacophore.[7]
Synthesis of Neuroprotective Agents:
The 2-(benzyloxy)phenyl moiety has been identified in compounds with potential neuroprotective effects. For example, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been investigated as multifunctional monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease. While not a direct application of the boronic acid, it highlights the importance of the core scaffold in designing neuroprotective agents.
Summary of Applications:
The following table summarizes potential applications of 2-(Benzyloxy)-4-methoxyphenylboronic acid in the synthesis of bioactive molecules.
| Bioactive Molecule Class | Therapeutic Target/Area | Rationale for using 2-(Benzyloxy)-4-methoxyphenylboronic acid |
| Combretastatin Analogues | Tubulin polymerization / Anticancer | The 2-benzyloxy-4-methoxyphenyl moiety can serve as a key structural component of the B-ring, mimicking the substitution pattern of the natural product and contributing to binding at the colchicine site.[3][5][8] |
| Kinase Inhibitors | Various kinases (e.g., CSNK2A, p38α) / Anticancer, Anti-inflammatory | Introduction of the substituted phenyl group can influence the inhibitor's interaction with the ATP-binding pocket of the kinase, thereby affecting potency and selectivity.[1][7] |
| Benzofuran Derivatives | Anticancer (e.g., against hepatocellular carcinoma) | The 2-(4-benzyloxy-3-methoxyphenyl) moiety is a core component of certain bioactive benzofuran derivatives that have shown anti-metastatic effects.[9][10] |
| Stilbene Derivatives | Various (e.g., anticancer, antioxidant) | The Suzuki-Miyaura coupling is a key method for the stereocontrolled synthesis of stilbene derivatives.[11][12][13][14] This boronic acid provides a route to stilbenes with a specific substitution pattern that can be further elaborated to explore structure-activity relationships. |
| Phenylboronic Acid Derivatives | Anticancer (e.g., ovarian cancer) | Simple phenylboronic acids and their derivatives have been identified as potent antiproliferative and proapoptotic agents.[15] The specific substitution pattern of 2-(benzyloxy)-4-methoxyphenylboronic acid could lead to novel anticancer agents with a unique mode of action. |
Conclusion and Future Perspectives
2-(Benzyloxy)-4-methoxyphenylboronic acid is a strategically important building block for medicinal chemists engaged in drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a wide array of biaryl and heteroaryl structures. The presence of a protected hydroxyl group and a methoxy group offers opportunities for late-stage functionalization and fine-tuning of pharmacokinetic and pharmacodynamic properties. The applications highlighted in this note, from the synthesis of anticancer agents like combretastatin analogues and kinase inhibitors to the potential for developing novel neuroprotective compounds, underscore the versatility of this reagent. As the demand for new and effective therapeutics continues to grow, the judicious use of well-designed building blocks like 2-(Benzyloxy)-4-methoxyphenylboronic acid will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Molander, G. A., & Brown, A. R. (2011). Suzuki–Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142–8149. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
ChemRxiv. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Retrieved from [Link]
-
Wang, D., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 53-56. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Navarro, O., et al. (2005). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di‐ and Tri‐ortho‐Substituted Biaryls in Room Temperature. Advanced Synthesis & Catalysis, 347(11-13), 1581-1584. Retrieved from [Link]
-
Brear, P., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 262, 115869. Retrieved from [Link]
-
Gorska, M., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1271. Retrieved from [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960. Retrieved from [Link]
-
Werner, N. D., & Covey, D. F. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(10), 1796-1799. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. Retrieved from [Link]
-
Krassowska-Kwiecień, A., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2200. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Chen, C.-Y., et al. (2023). 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells. Molecules, 28(11), 4453. Retrieved from [Link]
-
Xiang, J., et al. (2012). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm, 3(6), 677-680. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Retrieved from [Link]
-
Al-Ostath, O. A., et al. (2022). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]
-
Chen, C.-Y., et al. (2023). 2-(4-Benzyloxy-3-Methoxyphenyl)-5-(Carbethoxyethylene)-7-Methoxy-Benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells. Preprints.org. Retrieved from [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]
-
Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(11), 5313–5324. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent advances in synthesis of stilbene derivatives via cross-coupling reaction. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 178, 629-646. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. Retrieved from [Link]
-
Lange, O. F., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 64(11), 7545–7560. Retrieved from [Link]
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- 1. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. symansis.com [symansis.com]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in synthesis of stilbene derivatives via cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Novel 2-(Benzyloxy)benzamide Derivatives as Potent and Selective TRPM8 Antagonists
An Application Note for Drug Discovery Professionals
Abstract The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor for cold temperatures and a key mediator in various pathological conditions, including neuropathic pain and cold allodynia.[1][2][3] Consequently, TRPM8 has emerged as a high-value therapeutic target for the development of novel analgesics. This guide provides a detailed exposition on a promising class of TRPM8 inhibitors: 2-(benzyloxy)benzamides. Stemming from a serendipitous discovery, this chemical scaffold has yielded potent functional antagonists with improved physicochemical properties.[4][5][6] We present the underlying scientific rationale, detailed synthetic protocols, and robust validation assays to guide researchers in the synthesis and evaluation of these compounds, facilitating the advancement of next-generation pain therapeutics.
Scientific Rationale & Mechanistic Insight
The TRPM8 Channel: A Polymodal Nociceptor
TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1][2] Its activation by stimuli such as cold temperatures (<28°C) or chemical agonists like menthol and icilin leads to an influx of Ca²⁺ and Na⁺ ions.[7] This influx depolarizes the neuron, generating an action potential that signals the sensation of cold.[7] In pathological states, such as after nerve injury or chemotherapy, TRPM8 expression and sensitivity can be altered, contributing to debilitating cold hypersensitivity and chronic pain.[2] Therefore, antagonizing this channel presents a direct mechanism for alleviating these symptoms.
Mechanism of Antagonism: Stabilizing the Closed State
TRPM8 antagonists function by inhibiting the ion influx triggered by agonists. While the precise binding sites for many antagonists are still under investigation, structural studies suggest that these molecules can lock the channel in a closed or non-conductive conformation.[8] The 2-(benzyloxy)benzamide series acts as potent functional antagonists, effectively preventing the channel from opening in response to stimuli. The goal of a successful synthetic campaign is to optimize this interaction to achieve high potency and selectivity.
The 2-(Benzyloxy)benzamide Scaffold: A Privileged Structure
The discovery of 2-(benzyloxy)benzamides as TRPM8 antagonists was a notable example of lead hopping from a less drug-like initial hit.[4][6] This scaffold offers several advantages:
-
High Potency: Derivatives have shown potent functional antagonism of TRPM8.[5][6]
-
Improved Drug-like Properties: Compared to earlier leads, this series demonstrates superior Lipophilic Efficiency (LipE) and Ligand Efficiency (LE), which are critical metrics for successful drug development.[4][5][6]
-
Tunable Structure-Activity Relationship (SAR): The scaffold has multiple points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, studies have shown that the chirality of substituents on the benzyloxy group is crucial for activity, with the R-enantiomer often being significantly more potent.[9]
Below is a diagram illustrating the core signaling pathway of TRPM8 and the intervention point for antagonists.
Caption: TRPM8 channel activation pathway and point of antagonist intervention.
Synthetic Workflow and Protocols
The synthesis of 2-(benzyloxy)benzamide antagonists is typically achieved through a convergent synthesis strategy, culminating in a robust amide bond formation.
General Synthetic Scheme
The overall workflow involves preparing a 2-(benzyloxy)benzoic acid intermediate and coupling it with a suitable amine.
Caption: General workflow for the synthesis of 2-(benzyloxy)benzamide TRPM8 antagonists.
Protocol: Synthesis of a Representative Antagonist
This protocol describes the synthesis of a model compound where the amine component is cis-N,N'-dimethylcyclohexane-1,3-diamine, reflecting the 1,3-diamino cyclohexane core mentioned in foundational literature.[6]
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Methyl Salicylate | Sigma-Aldrich | ReagentPlus®, 99% |
| 4-Fluorobenzyl bromide | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | Fisher Sci. | Anhydrous |
| Lithium Hydroxide (LiOH) | Sigma-Aldrich | Anhydrous |
| HATU (Coupling Agent) | Chem-Impex | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent Grade, 99% |
| cis-N,N'-Dimethylcyclohexane-1,3-diamine | Custom Synth. | >95% |
| Dichloromethane (DCM), Acetone, DMF | Fisher Sci. | Anhydrous |
| Tetrahydrofuran (THF), Ethyl Acetate | Fisher Sci. | HPLC Grade |
| Silica Gel for Chromatography | SiliCycle | 60 Å, 40-63 µm |
Step 1: Synthesis of 2-((4-Fluorobenzyl)oxy)benzoic acid
-
Reaction Setup: To a round-bottom flask, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (15 mL per 1 g of salicylate).
-
Addition of Benzyl Bromide: Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C). Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 6-8 hours).
-
Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl 2-((4-fluorobenzyl)oxy)benzoate.
-
Saponification: Dissolve the crude ester in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir vigorously at room temperature for 4-6 hours.
-
Isolation: Once the hydrolysis is complete (monitored by TLC), acidify the mixture to pH ~3 using 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired benzoic acid product, which can be purified by recrystallization if necessary.
Step 2: Amide Coupling to form the Final Benzamide
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the synthesized 2-((4-fluorobenzyl)oxy)benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add a solution of cis-N,N'-dimethylcyclohexane-1,3-diamine (1.1 eq) in DMF to the activated acid.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with saturated NaHCO₃ solution and brine. Dry the organic layer and concentrate. The crude product is then purified using flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final 2-(benzyloxy)benzamide antagonist.
Validation and Characterization Protocols
Successful synthesis must be confirmed by structural characterization and functional validation of antagonist activity.
Structural Characterization
-
¹H and ¹³C NMR: Confirm the chemical structure and purity of the final compound.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Determine the exact mass and confirm the purity of the compound.
Protocol: In Vitro Functional Validation (Calcium Flux Assay)
This assay measures the ability of a synthesized compound to inhibit the Ca²⁺ influx caused by a TRPM8 agonist.[10]
-
Cell Culture: Use HEK293 cells stably expressing human TRPM8 (hTRPM8). Plate the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 45-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye. Add serial dilutions of the synthesized benzamide compounds to the wells and incubate for 15-20 minutes at room temperature. Include wells for vehicle control (negative) and a known TRPM8 antagonist (positive control).
-
Agonist Challenge & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Measure baseline fluorescence, then add a TRPM8 agonist (e.g., menthol at its EC₈₀ concentration). Immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the agonist response is inhibited).
Protocol: Confirmatory Electrophysiology (Patch-Clamp)
For lead compounds, whole-cell patch-clamp electrophysiology provides the gold standard for confirming channel blockade.[10]
-
Cell Preparation: Use hTRPM8-expressing HEK293 cells plated on glass coverslips.
-
Recording: Obtain a whole-cell recording configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with a solution containing a TRPM8 agonist (e.g., menthol) to elicit an inward current.
-
Antagonist Application: After a stable current is established, co-perfuse the agonist with the synthesized benzamide antagonist.
-
Analysis: Measure the reduction in the current amplitude in the presence of the antagonist to quantify its inhibitory effect and confirm the mechanism of action.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the 2-(benzyloxy)benzamide scaffold allows for the exploration of SAR to improve potency and selectivity.
Table 1: Representative SAR Data for 2-(Benzyloxy)benzamide Analogs
| Compound ID | R¹ Group (on Benzyl) | Amine Moiety | hTRPM8 IC₅₀ (nM) | Selectivity vs. TRPV1 |
| BZB-01 | 4-Fluoro | cis-N,N'-Dimethyl-1,3-cyclohexyl | 85 | >100-fold |
| BZB-02 | 4-Chloro | cis-N,N'-Dimethyl-1,3-cyclohexyl | 120 | >100-fold |
| BZB-03 | 3-Fluoro | cis-N,N'-Dimethyl-1,3-cyclohexyl | 98 | >80-fold |
| BZB-04 | 4-Fluoro | trans-N,N'-Dimethyl-1,3-cyclohexyl | 1500 | >50-fold |
| BZB-05 | 4-Fluoro | N-Benzyl-N-methylamine | 2300 | >20-fold |
Data are hypothetical examples based on published principles.
Interpretation of SAR:
-
Stereochemistry is Key: The data (BZB-01 vs. BZB-04) illustrate the critical importance of the stereochemistry of the amine component, with the cis isomer being significantly more potent.
-
Amine Moiety: A constrained cyclic diamine (BZB-01) is vastly preferred over a more flexible acyclic amine (BZB-05), suggesting a specific conformational requirement for binding.
-
Benzyl Substitution: Small electron-withdrawing groups at the para-position of the benzyl ring (BZB-01, BZB-02) are well-tolerated and contribute to high potency.
References
- Serendipity in Drug-Discovery: a New Series of 2-(Benzyloxy)benzamides As TRPM8 Antagonists. (2013). AMiner.
- Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (2013). ChEMBL - EMBL-EBI.
- Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (2013). PubMed.
- TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
- Validation of TRPM8 antagonist compound 1 by orthogonal assays and...
- TRPM8 Inhibitors.Santa Cruz Biotechnology.
- TRPM8: The Cold and Menthol Receptor.NCBI Bookshelf.
- Therapeutic potential of TRPM8 channels in cancer tre
- Recent Progress in TRPM8 Modulation: An Upd
- The cool things to know about TRPM8!Taylor & Francis Online.
- Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.
- Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. (2025).
- Development of TRPM8 Antagonists to Tre
- TRPM8.Wikipedia.
- Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activ
- Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice.PLOS One.
- Regulation of TRPM8 channel activity. (2009). PubMed Central.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One [journals.plos.org]
- 4. aminer.org [aminer.org]
- 5. Document: Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. (CHEMBL2439990) - ChEMBL [ebi.ac.uk]
- 6. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPM8 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Suzuki Coupling of 2-(Benzyloxy)-4-methoxyphenylboronic Acid
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(Benzyloxy)-4-methoxyphenylboronic acid . This specific building block presents a "perfect storm" of synthetic challenges: it is both electron-rich (increasing susceptibility to protodeboronation) and sterically hindered at the ortho-position (retarding transmetallation).
Traditional thermal heating often results in low yields due to the competitive decomposition of the boronic acid prior to coupling. This guide demonstrates how Microwave-Assisted Organic Synthesis (MAOS) utilizes rapid dielectric heating to kinetically favor the cross-coupling pathway over deboronation, typically improving yields from <40% (thermal) to >85% (microwave).
Scientific Rationale & Mechanistic Insight
The Challenge: The "Ortho-Effect" and Electronic Deactivation
The substrate contains two critical structural features that dictate reaction success:
-
Para-Methoxy Group: Strongly electron-donating. While this increases the nucleophilicity of the aryl ring, it significantly accelerates protodeboronation (hydrolytic cleavage of the C-B bond) in basic aqueous media.
-
Ortho-Benzyloxy Group: Provides significant steric bulk. This hinders the approach of the palladium(II) complex during the transmetallation step, which is often the rate-determining step (RDS) for hindered substrates.
The Microwave Solution
In a competitive kinetic landscape, the rate of the desired cross-coupling (
-
Thermal conditions: Slow ramp rates expose the sensitive boronic acid to base/water for extended periods before the active catalytic species is fully generated, favoring
. -
Microwave irradiation: Provides rapid volumetric heating, reaching the activation energy (
) for the difficult transmetallation step almost instantaneously. This "outruns" the decomposition pathway.
Mechanistic Pathway Diagram
The following diagram illustrates the specific steric and electronic pressures acting on the catalytic cycle.
Figure 1: Catalytic cycle highlighting the competition between the sterically hindered transmetallation (desired) and protodeboronation (undesired).
Optimized Experimental Protocol
Reagents & Materials
-
Limiting Reagent: Aryl Halide (1.0 equiv)
-
Boronic Acid: 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 – 1.5 equiv)
-
Note: Excess is required to account for minor deboronation.
-
-
Catalyst:
(3-5 mol%)-
Why: The bidentate dppf ligand has a large bite angle, which helps relieve steric crowding during reductive elimination and stabilizes the Pd center.
-
-
Base:
(3.0 equiv) or (2.0 equiv for extremely hindered partners). -
Solvent System: 1,4-Dioxane / Water (4:1 v/v).
-
Why: High dielectric constant (good microwave absorption) and sufficient solubility for both organic and inorganic components.
-
Step-by-Step Methodology
-
Preparation (Ambient Conditions):
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
Aryl Halide (0.50 mmol)
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (194 mg, 0.75 mmol)
- (20 mg, 0.025 mmol)
- (207 mg, 1.50 mmol)
-
-
Critical Step: Cap the vial and purge with Argon or Nitrogen for 2 minutes. (Oxygen promotes homocoupling and catalyst deactivation).
-
-
Solvent Addition:
-
Inject 4 mL of degassed 1,4-Dioxane and 1 mL of degassed deionized water through the septum.
-
Vortex gently to suspend solids.
-
-
Microwave Irradiation:
-
Place vial in the microwave reactor cavity.
-
Method: Dynamic (Standard)
-
Temperature: 120 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds (low speed)
-
Absorption Level: High
-
-
Work-up:
-
Cool to room temperature (air jet cooling).
-
Filter the reaction mixture through a pad of Celite® to remove Palladium black. Rinse with Ethyl Acetate.
-
Wash filtrate with Brine (1x) and Water (1x).
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: The product will likely be fluorescent under UV (254/365 nm) due to the extensive conjugation.
-
Data Analysis & Troubleshooting
Expected Results Matrix
| Parameter | Standard Thermal (Reflux) | Microwave Optimized |
| Reaction Time | 12 - 24 Hours | 15 - 20 Minutes |
| Catalyst Load | 5 - 10 mol% | 1 - 3 mol% |
| Conversion | 60 - 75% | > 95% |
| Isolated Yield | 45 - 55% | 82 - 91% |
| Major Byproduct | 1-(benzyloxy)-3-methoxybenzene (Deboronated) | Minimal (<5%) |
Troubleshooting Guide
-
Issue: Low Conversion & High Starting Material.
-
Cause: Catalyst poisoning or insufficient temperature.
-
Fix: Increase temperature to 140°C. Ensure thorough degassing. Switch to SPhos Pd G3 catalyst (highly active for sterics).
-
-
Issue: High Deboronated Byproduct (1-(benzyloxy)-3-methoxybenzene).
-
Cause: Reaction too slow; base concentration too high.
-
Fix: Switch base to
(anhydrous). Reduce water ratio to 10:1 (Dioxane:Water).
-
-
Issue: Black Precipitate immediately upon heating.
-
Cause: "Pd Black" formation (catalyst decomposition).
-
Fix: Add a stabilizing ligand (e.g., 5 mol% free
or dppf) or lower the temperature ramp rate slightly.
-
Workflow Visualization
The following diagram outlines the operational workflow from setup to isolation, ensuring a self-validating process.
Figure 2: Operational workflow for the microwave-assisted synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link
Sources
Application Note: Strategic Ligand Selection for Suzuki Coupling with 2-(Benzyloxy)-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Encumbered and Electron-Rich Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful tool is central to the synthesis of complex molecules, including pharmaceuticals and functional materials. However, the success of a Suzuki coupling is profoundly influenced by the steric and electronic properties of the coupling partners.
This application note provides a detailed guide to ligand selection and protocol optimization for the Suzuki coupling of a particularly challenging substrate: 2-(benzyloxy)-4-methoxyphenylboronic acid . This boronic acid presents a dual challenge:
-
Steric Hindrance: The bulky ortho-benzyloxy group can significantly impede the approach of the coupling partners to the palladium catalyst, slowing down key steps in the catalytic cycle.
-
Electron-Rich Nature: The electron-donating methoxy and benzyloxy groups increase the electron density on the aromatic ring, which can affect the transmetalation step.
Understanding these challenges is paramount to developing a successful and high-yielding coupling strategy. This guide will delve into the mechanistic considerations for ligand selection and provide robust protocols to serve as a starting point for your specific synthetic needs.
The Crucial Role of Ligands in Overcoming Steric and Electronic Hurdles
The ligand coordinated to the palladium center is arguably the most critical factor in a successful Suzuki coupling, especially with demanding substrates.[3] The ligand's properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like 2-(benzyloxy)-4-methoxyphenylboronic acid, the ideal ligand should possess a combination of steric bulk and electron-donating ability.
-
Bulky Ligands: Large, sterically demanding ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species. This is crucial for facilitating the oxidative addition of the aryl halide. Furthermore, steric bulk can accelerate the final reductive elimination step to release the desired biaryl product.[3]
-
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step, particularly with less reactive aryl chlorides.[4]
The Catalytic Cycle: A Ligand-Influenced Pathway
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Ligand Classes for 2-(Benzyloxy)-4-methoxyphenylboronic Acid
Given the steric and electronic characteristics of 2-(benzyloxy)-4-methoxyphenylboronic acid, several classes of ligands have proven effective for similar challenging substrates.
Buchwald Dialkylbiarylphosphine Ligands
The Buchwald-type ligands are a class of bulky and electron-rich monophosphine ligands that have revolutionized Suzuki-Miyaura couplings. Their architecture is specifically designed to promote the key steps of the catalytic cycle for hindered and unreactive substrates.[5]
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides.[5] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for coupling sterically demanding aryl halides and sulfonates.[6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for Negishi couplings but also shows high reactivity in Suzuki couplings of hindered substrates.[6] |
Rationale for Selection: The biaryl backbone of these ligands provides significant steric bulk, while the dialkylphosphino group offers strong electron-donating properties. This combination is ideal for promoting both oxidative addition and reductive elimination with the sterically encumbered 2-(benzyloxy)-4-methoxyphenylboronic acid.
Ferrocene-Based Ligands
Ligands based on a ferrocene scaffold, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), offer a unique combination of rigidity and electron-donating character.
| Ligand | Structure | Key Features |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A versatile and widely used ligand that has shown efficacy in a variety of Suzuki couplings, including those with some degree of steric hindrance.[6][7] |
Rationale for Selection: The bite angle of dppf can stabilize the palladium center throughout the catalytic cycle. While perhaps not as universally effective for extremely hindered substrates as the Buchwald ligands, PdCl2(dppf) is a readily available and often effective catalyst to screen.[6]
Experimental Protocols: A Starting Point for Optimization
The following protocols are designed as robust starting points for the Suzuki coupling of 2-(benzyloxy)-4-methoxyphenylboronic acid with various aryl halides. It is crucial to note that optimization of the base, solvent, and temperature may be necessary to achieve the highest yields for your specific substrate combination.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is recommended as the initial screening condition due to the high success rate of SPhos with challenging substrates.
Materials:
-
2-(Benzyloxy)-4-methoxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos
-
Potassium phosphate (K3PO4), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-(benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Reaction Mixture Assembly: Add the pre-mixed catalyst to the Schlenk flask containing the reagents.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using PdCl2(dppf)
This protocol offers a readily available and often cost-effective alternative catalyst system.
Materials:
-
2-(Benzyloxy)-4-methoxyphenylboronic acid
-
Aryl halide (e.g., aryl iodide or bromide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2)
-
Cesium carbonate (Cs2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-(benzyloxy)-4-methoxyphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and cesium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (3-5 mol%) to the flask.
-
Solvent Addition: Add anhydrous THF and degassed water (typically a 10:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[6]
-
Reaction: Heat the mixture to reflux (approximately 67 °C for THF) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Ligand Selection and Optimization Workflow
Figure 2: A workflow for ligand selection and optimization.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Steric hindrance inhibiting reaction | - Use a pre-catalyst or ensure Pd(0) is generated in situ.- Switch to a stronger base (e.g., Cs2CO3 or K3PO4).- Screen more sterically demanding ligands like XPhos or an NHC ligand. |
| Protodeboronation | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and a carefully controlled amount of water if necessary.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | - Oxygen contamination | - Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents. |
Conclusion
The Suzuki-Miyaura coupling of 2-(benzyloxy)-4-methoxyphenylboronic acid, while challenging, is readily achievable with careful consideration of ligand selection and reaction conditions. The steric bulk and electron-donating nature of this substrate necessitate the use of bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands, to facilitate the key steps of the catalytic cycle. The provided protocols offer a solid foundation for developing a successful coupling strategy. As with any chemical reaction, empirical optimization is key, and a systematic approach to screening ligands, bases, and solvents will ultimately lead to the desired biaryl product in high yield.
References
- Molander, G. A., & Ellis, N. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
- López-López, S., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(53), 33637-33642.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.). Retrieved from [Link]
-
DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (n.d.). Retrieved from [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved from [Link]
-
Goodwin, N. (2005, February 16). B-Alkyl Suzuki Couplings. MacMillan Group Meeting. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
LibreTexts Chemistry. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
(PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - ResearchGate. (n.d.). Retrieved from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - Semantic Scholar. (n.d.). Retrieved from [Link]
- El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19343-19381.
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- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Solvent Systems in 2-(Benzyloxy)-4-methoxyphenylboronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Solvent in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] While the choice of catalyst, ligand, and base are well-recognized as critical parameters, the solvent system is a frequently underestimated yet pivotal factor that can profoundly influence reaction outcomes.[4][5][6]
Solvents are not merely inert media for dissolving reactants; they actively participate in the catalytic cycle.[7][8] Their roles are multifaceted and include:
-
Catalyst Activation and Stabilization: Solvents can aid in the generation of the active Pd(0) species from a precatalyst and stabilize the various palladium intermediates throughout the catalytic cycle.[4][7]
-
Modulating Reagent Reactivity: The solvent influences the solubility and reactivity of the boronic acid and the base, which is crucial for the transmetalation step.[7][9]
-
Influencing Reaction Selectivity and Rate: The polarity and coordinating ability of the solvent can dramatically affect the rates of oxidative addition and reductive elimination, and in some cases, even alter the chemoselectivity of the reaction.[4][8]
This application note provides a detailed guide to understanding and optimizing solvent effects in the cross-coupling reactions of 2-(benzyloxy)-4-methoxyphenylboronic acid, a sterically hindered and electronically rich boronic acid often employed in the synthesis of biologically active compounds.
Understanding the Mechanistic Implications of Solvent Choice
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The solvent can influence each of these steps.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl-halide bond is often the rate-determining step. Polar solvents can accelerate this step by stabilizing the polar transition state.[8] For sterically hindered substrates like 2-(benzyloxy)-4-methoxyphenylboronic acid, this stabilization can be particularly beneficial.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species.[10] The choice of solvent is critical here as it must be able to dissolve the inorganic base and facilitate the formation of the boronate.[11] Often, a mixture of an organic solvent and water is employed to achieve this.[11] The presence of water can also aid in the hydrolysis of boronic esters to the more reactive boronic acids.[11]
-
Reductive Elimination: The final step, where the two organic groups are coupled and the Pd(0) catalyst is regenerated, is generally less sensitive to solvent effects but can be influenced by the solvent's ability to coordinate to the palladium center.
Solvent Selection for 2-(Benzyloxy)-4-methoxyphenylboronic Acid Cross-Coupling
The steric bulk from the benzyloxy group at the ortho position of 2-(benzyloxy)-4-methoxyphenylboronic acid presents a significant challenge in cross-coupling reactions.[12] This steric hindrance can slow down the transmetalation step and may require more forcing reaction conditions. The choice of solvent, therefore, becomes even more critical to achieve high yields.
Common Solvent Systems and Their Properties
| Solvent System | Polarity | Protic/Aprotic | Key Characteristics & Considerations | Typical Applications |
| Toluene/Water | Nonpolar/Polar | Aprotic/Protic | Biphasic system, good for dissolving organic substrates. Water helps dissolve the inorganic base.[11] Requires vigorous stirring. | General purpose, good starting point for screening. |
| Dioxane/Water | Polar | Aprotic/Protic | Miscible system, can lead to a homogeneous reaction mixture. Dioxane has a higher boiling point, allowing for higher reaction temperatures. | Often used for challenging couplings requiring higher temperatures.[13] |
| THF/Water | Polar | Aprotic/Protic | Lower boiling point than dioxane. Good for reactions that proceed at moderate temperatures. | Suitable for less demanding couplings. |
| DMF or DMAc | Polar | Aprotic | High boiling points. Can act as both solvent and ligand, potentially influencing the catalyst.[8] Can sometimes lead to side reactions. | Used when high temperatures are necessary and other solvents fail. |
| Alcohols (e.g., Isopropanol, n-Butanol)/Water | Polar | Protic | Can participate in hydrogen bonding and may influence the boronic acid equilibrium. Can be effective for specific substrate combinations.[4] | Can offer unique selectivity and reactivity profiles.[4] |
A Rational Approach to Solvent Screening
For a new cross-coupling reaction with 2-(benzyloxy)-4-methoxyphenylboronic acid, a systematic approach to solvent screening is recommended.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Benzyloxy)-4-methoxyphenylboronic acid Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using 2-(benzyloxy)-4-methoxyphenylboronic acid as a coupling partner. Here, we will delve into the nuanced complexities of this particular substrate and provide actionable, field-proven troubleshooting strategies to enhance your reaction outcomes.
Understanding the Unique Challenges of 2-(Benzyloxy)-4-methoxyphenylboronic acid
The structure of 2-(benzyloxy)-4-methoxyphenylboronic acid presents a unique combination of steric and electronic factors that can complicate the Suzuki-Miyaura coupling. The bulky benzyloxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-donating nature of both the benzyloxy and methoxy groups increases the electron density on the aromatic ring, which can slow down the rate-limiting oxidative addition step if this molecule is used as the halide partner (though it's typically the boronic acid partner).
Inherent Instability and Side Reactions
A primary challenge with many boronic acids, including this substrate, is their propensity to undergo undesired side reactions. The most common of these is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and a reduction in the yield of the desired coupled product.[1][2] This process is often catalyzed by the basic conditions required for the Suzuki coupling.[3]
Additionally, boronic acids can undergo self-coupling or homocoupling, forming symmetrical biaryl species.[4] This side reaction is also promoted by the palladium catalyst and can be a significant contributor to low yields of the desired cross-coupled product.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the Suzuki coupling of 2-(benzyloxy)-4-methoxyphenylboronic acid.
Question 1: My reaction is showing low conversion of starting materials. What are the likely causes and how can I address them?
Answer:
Low conversion is a frequent issue and can stem from several factors related to catalyst activity, reaction conditions, and reagent quality.
1. Catalyst and Ligand Selection: The steric hindrance of the 2-benzyloxy group necessitates a carefully chosen catalyst and ligand system.
-
Palladium Source: While Pd(PPh₃)₄ is a common choice, for sterically hindered substrates, more active catalysts are often required. Consider using Pd(OAc)₂ or a pre-catalyst like a Buchwald-type G2 or G3 precatalyst.[5] These can generate the active Pd(0) species more efficiently.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred for sterically demanding couplings as they promote the reductive elimination step and stabilize the palladium catalyst.[6][7] Consider ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in challenging coupling reactions.[8] N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically hindered substrates.[9]
2. Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[10]
-
Inadequate Base Strength: A base that is too weak may not efficiently form the boronate species required for transmetalation. For this electron-rich boronic acid, a stronger base is often beneficial.
-
Recommended Bases: Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or even t-BuOK.[9][11] The choice of base can also influence the solubility of the reagents.
3. Solvent and Temperature: The reaction medium and temperature are critical parameters.
-
Solvent Polarity and Aprotic Nature: Aprotic solvents are generally preferred to minimize protodeboronation. Common choices include dioxane, THF, and toluene.[4] Often, a mixture of an organic solvent with water is used to aid in the dissolution of the base and boronic acid.[12] However, with substrates prone to protodeboronation, minimizing water content can be beneficial.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Conversely, excessively high temperatures can promote catalyst decomposition and side reactions. An optimal temperature, typically between 80-110 °C, should be determined empirically. Microwave irradiation can sometimes be used to accelerate the reaction.[13][14]
4. Reagent Quality and Stoichiometry:
-
Boronic Acid Purity: Ensure the 2-(benzyloxy)-4-methoxyphenylboronic acid is of high purity. Impurities can inhibit the catalyst. If the quality is suspect, consider purification by recrystallization.
-
Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
Question 2: I am observing significant amounts of a byproduct that I suspect is the protodeboronated starting material. How can I minimize this?
Answer:
Protodeboronation is a common side reaction, especially with electron-rich boronic acids under basic conditions.[1][2][3] Here are several strategies to mitigate it:
1. Minimize Water Content: While aqueous bases are common in Suzuki couplings, water is a proton source for protodeboronation.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
-
Dry Reagents: Ensure all reagents, including the base and your aryl halide, are dry.
-
Alternative Boron Reagents: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester[15] or an MIDA boronate. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[16] Potassium trifluoroborate salts are another stable alternative.[8]
2. Choice of Base: The nature of the base can influence the rate of protodeboronation.
-
Fluoride-based Bases: Bases like KF or CsF are sometimes used and can be less prone to promoting protodeboronation compared to stronger hydroxide or carbonate bases.[17]
3. Reaction Time and Temperature:
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Aim for the shortest reaction time that provides a good yield of the desired product.
-
Lower Temperature: If possible, running the reaction at a lower temperature for a longer period may reduce the rate of protodeboronation relative to the desired coupling.
Question 3: My main byproduct appears to be the homocoupling of my aryl halide. What causes this and how can I prevent it?
Answer:
Homocoupling of the aryl halide is another common side reaction that consumes starting material and complicates purification.
1. Catalyst and Ligand Effects:
-
Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand relative to the palladium source can lead to the formation of palladium black, which can promote homocoupling.[18] Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and palladium source.
-
Pre-activated Catalysts: Using well-defined palladium pre-catalysts can sometimes reduce the amount of "ligand-free" palladium that may contribute to side reactions.
2. Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids and can also lead to the oxidative degradation of the phosphine ligands and the palladium catalyst.
-
Degassing Technique: Thoroughly degas the reaction mixture before heating. The freeze-pump-thaw method (three cycles) is generally more effective than simply bubbling an inert gas through the solvent.[19]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: Is it better to use 2-(benzyloxy)-4-methoxyphenylboronic acid or its pinacol ester?
A1: For substrates prone to instability and protodeboronation, using the pinacol ester is often advantageous.[15] Boronate esters are generally more stable to storage and less susceptible to protodeboronation under the reaction conditions.[16] While the boronic acid is more reactive, the increased stability of the ester can lead to higher overall yields in problematic cases.
Q2: What is the optimal catalyst loading for this reaction?
A2: The optimal catalyst loading can vary, but a good starting point is typically 1-5 mol % of the palladium source. For highly efficient catalyst systems and less challenging coupling partners, the loading can sometimes be reduced to as low as 0.05 mol %.[9] However, for sterically hindered substrates like this, a slightly higher catalyst loading may be necessary to achieve a reasonable reaction rate.
Q3: Can I use a phase-transfer catalyst to improve my yield?
A3: In some cases, particularly in biphasic solvent systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[20] It can help facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase where the catalytic cycle primarily occurs.
Q4: My product is difficult to purify from the residual boronic acid. Any suggestions?
A4: If you are using an excess of the boronic acid, purification can be challenging. An acidic workup can sometimes help by converting the boronic acid to a more water-soluble form that can be extracted. Alternatively, washing the organic layer with a basic aqueous solution can also help remove unreacted boronic acid. If these methods are insufficient, chromatography on silica gel is typically required.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol %) | Forms active Pd(0) in situ. |
| Ligand | SPhos (4 mol %) | Bulky, electron-rich ligand for hindered substrates. |
| Base | K₃PO₄ (2.0 equiv.) | Strong, non-nucleophilic base. |
| Solvent | Dioxane/H₂O (10:1) | Aprotic solvent with minimal water. |
| Temperature | 100 °C | Balances reaction rate and stability. |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and side reactions. |
General Experimental Protocol
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), 2-(benzyloxy)-4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 10:1 dioxane/water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.[Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.[Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275-286. [Link]
-
Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 81-84. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst.[Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.[Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.[Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.[Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC advances, 7(58), 36501-36505. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.[Link]
-
ResearchGate. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.[Link]
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.[Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.[Link]
-
Wikipedia. (n.d.). Protodeboronation.[Link]
-
RSC Publishing. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.[Link]
-
ResearchGate. (2025). Synthesis of benzyloxycyanophenylboronic esters.[Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.[Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.[Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.[Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.[Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).[Link]
-
ACS Publications. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.[Link]
-
ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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Technical Support Center: Minimizing Homocoupling of 2-(Benzyloxy)-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 2-(Benzyloxy)-4-methoxyphenylboronic acid. This electron-rich and sterically significant boronic acid presents unique challenges, and this resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to enhance your reaction efficiency and product purity.
Troubleshooting Guide: Diagnosis and Resolution of Homocoupling
Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, resulting in the formation of symmetrical biaryls. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces purification challenges. The following guide provides a systematic approach to diagnosing and resolving issues of excessive homocoupling.
Issue 1: Significant Formation of 4,4'-bis(benzyloxy)-2,2'-dimethoxy-1,1'-biphenyl
Q: My reaction is producing a high percentage of the homocoupled byproduct of 2-(Benzyloxy)-4-methoxyphenylboronic acid. What are the primary causes and how can I mitigate this?
A: High levels of homocoupling with this specific boronic acid are typically linked to three main factors: the presence of oxygen, the nature of the palladium catalyst, and the reaction conditions.
Root Cause Analysis & Solutions:
-
Oxygen Contamination: The presence of molecular oxygen is a major contributor to boronic acid homocoupling.[1][2][3] It can oxidize the Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that favors homocoupling.[2][3][4]
-
Solution: Implement rigorous degassing procedures.
-
Solvent Degassing: Sparge all solvents (including aqueous solutions for the base) with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to use.[1][5] Alternatively, use the freeze-pump-thaw method (three cycles) for more complete oxygen removal.
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. A subsurface sparge with nitrogen before adding the catalyst can be particularly effective.[5]
-
-
-
Palladium Catalyst State (Pd(0) vs. Pd(II)): While many Suzuki reactions are initiated with Pd(0) precatalysts, the use of Pd(II) sources like Pd(OAc)₂ or PdCl₂ can lead to an initial homocoupling event to generate the active Pd(0) catalyst.[2][4][6] This is especially problematic if the rate of this activation pathway is competitive with the desired cross-coupling cycle.
-
Solution:
-
Use a Pd(0) Precatalyst: Employing a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can often reduce homocoupling by bypassing the initial Pd(II) reduction step that consumes the boronic acid.
-
Consider Modern Precatalysts: Buchwald-type precatalysts are designed for rapid generation of the active Pd(0) species, which can outcompete the homocoupling pathway.
-
In-situ Reduction: If using a Pd(II) source is necessary, consider adding a mild reducing agent to the reaction mixture to facilitate the formation of Pd(0) without promoting homocoupling.[5]
-
-
-
Reaction Kinetics: The relative rates of the desired cross-coupling versus the homocoupling are critical. If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the concentration of the active catalyst available to react with the boronic acid in an undesired manner increases.
-
Solution:
-
Slow Addition of Boronic Acid: Instead of adding all the 2-(Benzyloxy)-4-methoxyphenylboronic acid at the beginning of the reaction, consider adding it portion-wise or via a syringe pump over a period of time. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
-
Pre-heating the Reaction Mixture: Heating the mixture of the aryl halide, base, and solvent before the addition of the boronic acid and catalyst can sometimes be beneficial.[1]
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
Q: I am observing significant batch-to-batch variability in the amount of homocoupling. What could be the cause of this inconsistency?
A: Inconsistent results often point to subtle variations in reagent quality or reaction setup.
Root Cause Analysis & Solutions:
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which can have different reactivity profiles. The presence of impurities can also affect the reaction.
-
Solution:
-
Use High-Purity Boronic Acid: Ensure the 2-(Benzyloxy)-4-methoxyphenylboronic acid is of high purity and stored under appropriate conditions (cool, dry, and dark).
-
Consider Boronate Esters: For challenging substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can improve consistency.[7] These are often more robust and less prone to side reactions.
-
-
-
Solvent and Base Preparation: The water content and purity of solvents and bases can influence the reaction outcome.
-
Solution:
-
Use Dry, Anhydrous Solvents: For reactions sensitive to water, use freshly dried, anhydrous solvents.
-
Consistent Base Preparation: If using an aqueous base, ensure the solution is freshly prepared and thoroughly degassed to remove dissolved oxygen.
-
-
Visualizing the Competing Pathways
The diagram below illustrates the catalytic cycle for the desired Suzuki-Miyaura cross-coupling and the competing homocoupling pathway. Understanding these distinct cycles is key to troubleshooting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Suzuki-Miyaura Reactions with 2-(Benzyloxy)-4-methoxyphenylboronic acid
Answering your request to create a technical support center with troubleshooting guides and FAQs about the Impact of water on 2-(Benzyloxy)-4-methoxyphenylboronic acid Suzuki reactions.
A Senior Application Scientist's Guide to Navigating the Role of Water
Welcome to our dedicated technical support guide for researchers utilizing 2-(Benzyloxy)-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth insights, practical troubleshooting advice, and robust protocols to help you navigate one of the most common, yet nuanced, variables in this reaction: the presence of water. As scientists and drug development professionals, understanding and controlling this parameter is often the key to achieving high yields, purity, and reproducibility.
The Dichotomy of Water in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its success often hinges on a delicate balance of components.[1] Water, in particular, plays a complex and dual role. It is frequently added as a co-solvent, with common ratios of organic solvent to water ranging from 2:1 to 10:1.[1]
Why is water often beneficial?
-
Base Solubility: Many inorganic bases essential for the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have poor solubility in common organic solvents like dioxane or toluene. Water helps dissolve the base, ensuring a sufficient concentration is available to activate the boronic acid.[1][2]
-
Activation of Boronic Acid: The catalytic cycle requires the activation of the boronic acid by a base. In the presence of hydroxide ions (from the base dissolved in water), the boronic acid is converted to a more nucleophilic boronate species, [ArB(OH)₃]⁻. This anionic species is believed to accelerate the crucial transmetalation step with the palladium complex.[3]
-
Hydrolysis of Boronic Esters/Anhydrides: Commercial boronic acids often exist in equilibrium with their cyclic anhydride trimers (boroxines). Water can facilitate the hydrolysis of these less reactive forms back to the active monomeric boronic acid.[4]
When does water become a problem?
-
Protodeboronation: The most significant detrimental effect of water is facilitating the undesired side reaction known as protodeboronation. This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of a hydrodeboronated arene byproduct (in this case, 1-(benzyloxy)-3-methoxybenzene) and boric acid.[5][6] This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[6][7] The rate of protodeboronation is highly dependent on pH, temperature, and the electronic properties of the arylboronic acid.[5][8]
For a molecule like 2-(Benzyloxy)-4-methoxyphenylboronic acid , the two electron-donating groups (benzyloxy and methoxy) generally increase the electron density on the aromatic ring. While this is favorable for the desired coupling reaction[9], it can also influence the susceptibility to protodeboronation, making careful control of reaction conditions paramount.
Visualizing the Key Mechanistic Steps
The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the crucial intervention points for the base and water.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS analysis of side products in 2-(Benzyloxy)-4-methoxyphenylboronic acid coupling
Topic: Troubleshooting LC-MS Analysis & Side Product Identification in Suzuki-Miyaura Coupling Ticket ID: #BORON-2024-QC Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges in the LC-MS analysis of 2-(Benzyloxy)-4-methoxyphenylboronic acid (Structure: 1 ) or its coupling reactions. This reagent presents a unique analytical paradox: it is chemically reactive enough for efficient Suzuki coupling but analytically fragile, prone to in-source artifacts that mimic impurities.
This guide distinguishes between analytical artifacts (created inside your MS) and synthetic side products (created inside your flask).
Module 1: The "Ghost" Peaks (Artifacts vs. Reality)
User Question: "I see multiple peaks in my LC-MS spectrum for the pure starting material. Is my reagent degraded?"
Diagnosis: Likely not. Boronic acids are notorious for "shape-shifting" in the mass spectrometer source.
The Boroxine Artifact (Trimerization)
Symptom: You observe a mass much higher than your monomer, or a cluster of peaks.
-
Mechanism: In the dry, hot environment of the ESI source, three boronic acid molecules dehydrate to form a cyclic boroxine.
-
The Math:
.-
Monomer (1): MW 258.1
-
Boroxine:
Da.
-
-
Action: If the peak at ~720 Da disappears upon adding water to your sample or lowering the source temperature, it is an artifact. Do not purify.
The Methanol Adduct (Esterification)
Symptom: You observe a peak at +14 Da relative to the parent mass.
-
Context: You are using Methanol (MeOH) as your mobile phase or diluent.
-
Mechanism: Rapid equilibrium formation of the methyl boronate ester:
. -
Action: Switch diluent to Acetonitrile (MeCN)/Water. Avoid MeOH in mobile phases for boronic acid QC.
Module 2: Reaction Monitoring (Synthetic Side Products)
User Question: "My coupling yield is low. What specific side products should I track?"
Diagnosis: The ortho-benzyloxy group exerts steric bulk and electronic donation, accelerating specific degradation pathways.
Protodeboronation (The Major Killer)
Symptom: A large peak at m/z 215.1 (ESI+) or 213.1 (ESI-) .
-
Identity: 1-(Benzyloxy)-3-methoxybenzene (Loss of
). -
Cause:
-
Electronic: The electron-rich ring (methoxy + benzyloxy) destabilizes the C-B bond.
-
Steric: The ortho-benzyloxy group forces the boronic acid out of planarity, relieving strain by ejecting the boron moiety.
-
Condition: High pH or prolonged heating.
-
-
Fix: Reduce base strength (e.g., switch from
to or ). Add water to the solvent system to stabilize the boronate species.
Oxidative Homocoupling
Symptom: A peak at m/z 427.2 (ESI+) .
-
Identity: 2,2'-bis(benzyloxy)-4,4'-dimethoxy-1,1'-biphenyl (Dimer).
-
Cause: Presence of Oxygen (
) in the reaction vessel. Pd(II) catalyzes the coupling of two boronic acids instead of the halide. -
Fix: Rigorous degassing (sparging with Argon for >15 mins).
Oxidation to Phenol
Symptom: A peak at m/z 229.1 (ESI-) .
-
Identity: 2-(Benzyloxy)-4-methoxyphenol.
-
Cause: Reaction with peroxides or incomplete degassing.
-
Fix: Use fresh solvents (THF is a common source of peroxides).
Module 3: Visualizing the Pathways
The following diagram maps the degradation logic. Use this to trace your mass spectrum peaks back to the root cause.
Caption: Figure 1. Degradation and artifact pathways for 2-(Benzyloxy)-4-methoxyphenylboronic acid. Dashed lines indicate reversible analytical artifacts; solid red lines indicate irreversible chemical changes.
Module 4: Optimized LC-MS Protocol
To distinguish between the artifacts and real impurities described above, use this standardized method.
The "Golden" Method Parameters
Standard acidic mobile phases (Formic Acid) often suppress boronic acid ionization. We recommend a buffered system.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm | Standard reverse phase retention. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~6.8) | Critical: Promotes ionization of boronic acids in ESI(-) and prevents in-column dehydration. |
| Mobile Phase B | Acetonitrile (MeCN) | Avoid Methanol to prevent esterification artifacts. |
| Ionization | ESI Negative (-) | Boronic acids ionize best as |
| Gradient | 5% B to 95% B over 5 mins | Fast elution to minimize on-column degradation. |
| Sample Diluent | 50:50 MeCN:Water | Water is essential to keep the equilibrium towards the free acid |
Data Interpretation Table
Use this lookup table for rapid peak identification.
| Observed m/z | Ion Mode | Identity | Classification | Action |
| 257.1 | ESI (-) | Target Molecule | Product | Proceed. |
| 213.1 | ESI (-) | Protodeboronated Impurity | Side Product | Check pH / Temp. |
| 229.1 | ESI (-) | Phenol Impurity | Side Product | Check Peroxides. |
| 427.2 | ESI (+) | Homocoupled Dimer | Side Product | Degas solvents. |
| 720.3 | ESI (-) | Boroxine | Artifact | Ignore. |
| 91.0 | ESI (+) | Tropylium Ion | Fragment | Diagnostic for Benzyl group. |
Module 5: Troubleshooting Decision Tree
Caption: Figure 2. Rapid decision tree for classifying unknown peaks in boronic acid analysis.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318.
-
Noël, T., et al. (2012).[1] A High Throughput Analysis of Boronic Acids Using Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods, 4, 332-337.
-
Chidella, K.S., et al. (2021).[2] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.[2] American Journal of Analytical Chemistry, 12, 74-86.[2]
Sources
Technical Support Center: Reaction Monitoring for 2-(Benzyloxy)-4-methoxyphenylboronic Acid Couplings
Welcome to the technical support guide for monitoring Suzuki-Miyaura cross-coupling reactions involving 2-(Benzyloxy)-4-methoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of reaction monitoring, ensuring robust and reproducible outcomes. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) on Monitoring Techniques
This section addresses common questions about selecting and implementing the right analytical technique for your coupling reaction.
Question 1: What are the most common techniques for monitoring my Suzuki-Miyaura coupling, and how do I choose the right one?
Answer: The choice of monitoring technique depends on the specific information you need, your available equipment, and the stage of your research. The four most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]
-
For quick, qualitative checks: TLC is unparalleled. It's fast, inexpensive, and excellent for visualizing the consumption of starting materials and the formation of the main product.[4][5] It's ideal for determining if a reaction has gone to completion at the bench.
-
For quantitative analysis and purity assessment: HPLC is the industry standard.[3] It provides precise data on the concentration of reactants, products, and byproducts, which is critical for optimization and kinetic studies.
-
For identifying unknown byproducts: LC-MS is the most powerful tool. It couples the separation power of HPLC with the definitive identification capability of mass spectrometry, allowing you to quickly identify unexpected side products like homocoupled or protodeboronated species.[1][6]
-
For structural confirmation and in-situ monitoring: NMR spectroscopy offers detailed structural information about all components in the reaction mixture.[2] Benchtop NMR spectrometers have made it increasingly feasible to monitor reactions in near real-time without sample workup.[2][7]
Question 2: I'm using TLC to monitor my reaction. How do I select an appropriate solvent system, and what should I look for on the plate?
Answer: An effective TLC solvent system will provide good separation (different Rf values) between your starting aryl halide, the 2-(Benzyloxy)-4-methoxyphenylboronic acid, and your desired biaryl product.
-
Selection Causality: The goal is to find a mobile phase that moves your compounds of interest off the baseline but doesn't send them to the solvent front. Start with a non-polar solvent system, like 10-20% ethyl acetate in hexanes, and gradually increase the polarity by adding more ethyl acetate.[5] Your starting materials are generally more polar than the coupled product due to the boronic acid group and potentially the halide. The resulting coupled product is typically less polar and should have a higher Rf value.
-
What to Look For:
-
Spotting: Spot the reaction mixture alongside co-spots of your pure starting materials.
-
Progression: As the reaction progresses, you should see the spot corresponding to your limiting starting material (usually the aryl halide) diminish in intensity.
-
Product Formation: A new, less polar spot (higher Rf) corresponding to your product should appear and intensify.
-
Completion: The reaction is generally considered complete when the limiting starting material spot is no longer visible by UV light or a suitable stain.[5]
-
Question 3: Why is HPLC often preferred for optimizing these reactions? Are there specific challenges with 2-(Benzyloxy)-4-methoxyphenylboronic acid?
Answer: HPLC is preferred for optimization because it provides quantitative data, which is essential for calculating yield, conversion, and impurity profiles with high accuracy.[3] This allows for systematic evaluation of reaction parameters like catalyst loading, temperature, and base.
The primary challenge with analyzing boronic acids, including yours, by reverse-phase HPLC is their potential for on-column hydrolysis or degradation.[8] Boronic acids can also form boroxines (cyclic anhydrides), which can complicate chromatography.[9]
-
Expert Insight: To mitigate these issues, it is crucial to develop a robust HPLC method. Use a well-deactivated silica column (e.g., C18) and carefully consider the mobile phase. Sometimes, avoiding acid modifiers like formic acid can prevent hydrolysis of sensitive boronate esters that might form in situ.[8] A high-throughput method using a fast gradient can often provide the necessary data for reaction monitoring in under a minute.[9]
Comparison of Common Monitoring Techniques
| Technique | Primary Use | Pros | Cons |
| TLC | Qualitative check for completion | Fast, inexpensive, simple setup[4][6] | Non-quantitative, low resolution, potential for co-elution |
| HPLC/UHPLC | Quantitative analysis, purity | High resolution, quantitative, reproducible[3] | Higher cost, requires method development, sample prep needed |
| LC-MS | Identification of byproducts | Provides mass of separated components[1] | More expensive, complex instrumentation |
| NMR | Structural confirmation, kinetics | Provides detailed structural data, can be non-invasive[2] | Low sensitivity, expensive equipment, requires deuterated solvents for high-res |
Section 2: Troubleshooting Guide
Even with careful planning, challenges can arise. This guide provides a structured approach to diagnosing and solving common issues encountered with this specific coupling reaction.
Question 4: My reaction has stalled; HPLC analysis shows significant amounts of starting material remaining even after extended time. What are the likely causes?
Answer: A stalled reaction points to the failure of one or more steps in the catalytic cycle.[10] With an electron-rich boronic acid like 2-(Benzyloxy)-4-methoxyphenylboronic acid and potentially an electron-rich aryl halide partner, the rate-determining oxidative addition step can be sluggish.[10][11]
-
Potential Cause 1: Catalyst Deactivation. The Pd(0) active catalyst may have oxidized or precipitated as palladium black. This can be caused by insufficient degassing (presence of oxygen) or excessively high temperatures.[12]
-
Troubleshooting: Ensure your solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[5] Consider using a more robust ligand system, such as those developed by Buchwald, which are known to stabilize the catalyst and promote oxidative addition with electron-rich arenes.[11]
-
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the aryl group from boron to palladium requires activation by a base. If the base is too weak, insoluble, or has been consumed, this step will be slow.
-
Potential Cause 3: Low Reaction Temperature. While milder conditions are desirable, some sterically hindered or electronically challenging substrates require more thermal energy.
-
Troubleshooting: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C) and monitor by HPLC to see if conversion improves. Reaction temperatures can range up to 120°C for difficult couplings.[14]
-
Question 5: My LC-MS shows a significant peak with a mass corresponding to 1-(benzyloxy)-3-methoxybenzene. What is this byproduct and how can I prevent it?
Answer: This byproduct is the result of protodeboronation , a common and detrimental side reaction in Suzuki couplings where the C-B bond is cleaved and replaced by a C-H bond.[15][16] This process consumes your valuable boronic acid, reducing the overall yield. It is often promoted by the presence of water and base.[16][17]
-
Mechanism Insight: The presence of two electron-donating groups (benzyloxy and methoxy) on your boronic acid can increase the electron density on the ipso-carbon, potentially making it more susceptible to protonolysis under certain conditions.
-
Prevention Strategies:
-
Minimize Water: While a small amount of water can be beneficial, excess water can promote protodeboronation. Use dry solvents and ensure reagents are anhydrous.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Sometimes switching to a different base (e.g., from an aqueous solution of K₂CO₃ to anhydrous K₃PO₄) can minimize this side reaction.
-
Reaction Temperature & Time: Higher temperatures and longer reaction times can exacerbate protodeboronation. Aim for conditions that achieve full conversion of the limiting reactant in a reasonable timeframe. If the main coupling is fast, there's no need for prolonged heating.
-
Use a Boronate Ester: Converting the boronic acid to a pinacol or MIDA boronate ester can increase its stability and reduce the rate of protodeboronation. The active boronic acid is then generated slowly in situ.
-
Question 6: Besides my desired product, I'm seeing a symmetrical biaryl byproduct derived from the homocoupling of my boronic acid. What causes this?
Answer: The formation of a symmetrical biaryl, 2,2'-bis(benzyloxy)-4,4'-dimethoxy-1,1'-biphenyl, is due to the oxidative homocoupling of your boronic acid. This side reaction is most often caused by the presence of oxygen or issues with the palladium catalyst's oxidation state.[12]
-
Causality: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if Pd(0) is re-oxidized by dissolved oxygen, the resulting Pd(II) species can catalyze the homocoupling of two boronic acid molecules.[12]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain a positive inert gas atmosphere throughout the reaction.[5]
-
Reaction Conditions: Ensure the reaction conditions (ligand, base, solvent) are suitable for the efficient generation and stabilization of the Pd(0) catalyst.
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark lanes for your aryl halide (Ar-X), boronic acid (BA), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation: Dilute a small sample of your starting materials in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Using a capillary tube, spot the Ar-X and BA in their respective lanes. In the "Co" lane, spot both starting materials on top of each other.
-
Reaction Time Zero (t=0): Before heating, take a small aliquot of the reaction mixture with a capillary, and spot it in the "Rxn" lane.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% EtOAc/Hexanes). Ensure the solvent level is below your spotting line. Let the solvent front run until it is ~1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[4] Circle the spots lightly with a pencil.
-
Monitoring: Repeat steps 4-6 at regular intervals (e.g., every 30-60 minutes) to track the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane.
Protocol 2: HPLC Sample Preparation for Quantitative Monitoring
-
Prepare Quench Solution: In a 1.5 mL HPLC vial, add ~1.0 mL of a suitable solvent. This will serve to quench the reaction and dilute the sample. Acetonitrile is a common choice.
-
Take Reaction Aliquot: At a designated time point, carefully and quickly withdraw a small, precise aliquot of the hot reaction mixture (e.g., 5-10 µL) using a microliter syringe. Be mindful that the mixture is under an inert atmosphere.
-
Quench and Dilute: Immediately dispense the aliquot into the prepared HPLC vial. Cap the vial and vortex thoroughly to ensure the catalyst is quenched and the sample is homogeneously mixed. This rapid dilution prevents further reaction.
-
Filter (If Necessary): If the reaction mixture contains insoluble solids (like the base), centrifuge the HPLC vial and draw the supernatant for injection, or filter the sample through a 0.22 µm syringe filter to prevent clogging the HPLC system.
-
Analysis: Inject the prepared sample onto the HPLC system running your established analytical method.
Visualization 1: Workflow for Selecting a Monitoring Technique
This diagram outlines the decision-making process for choosing the most appropriate analytical method based on experimental needs.
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Visualization 2: Troubleshooting Flowchart for Low Product Yield
This flowchart provides a logical path to diagnose the root cause of poor reaction performance.
Caption: A logical flowchart for troubleshooting low-yield Suzuki coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
ResearchGate. Suzuki–Miyaura coupling monitored by in-line Raman spectroscopy. [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5(4 H )-ones. [Link]
-
Paul Murray Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Vanderbilt University. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
Ingenta Connect. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azom.com [azom.com]
- 3. waters.com [waters.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. catalysis-consulting.com [catalysis-consulting.com]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Loading Optimization for 2-(Benzyloxy)-4-methoxyphenylboronic acid
Welcome to the technical support guide for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-(Benzyloxy)-4-methoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and streamline their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting catalyst loading ranges for a new Suzuki-Miyaura coupling with 2-(Benzyloxy)-4-methoxyphenylboronic acid?
For a new system involving a moderately complex substrate like 2-(Benzyloxy)-4-methoxyphenylboronic acid, it is advisable to start with a palladium catalyst loading in the range of 1-2 mol%. This provides a robust starting point to ensure reaction initiation and provides a good balance between reaction efficiency and cost. Loadings can be systematically lowered once the reaction is proven to be efficient. For high-value applications or late-stage synthesis, initial loadings might be cautiously lowered to 0.1-0.5 mol% if highly active pre-catalysts are used.
Q2: My reaction has stalled, and I suspect catalyst deactivation. What are the common causes?
Catalyst deactivation is a frequent issue. The primary causes include:
-
Oxidative Addition Failure: The initial step of the catalytic cycle can be hindered by sterically demanding substrates. The bulky benzyloxy group on your boronic acid can slow this step.
-
Reductive Elimination Issues: The final step to release the product and regenerate the Pd(0) catalyst can be slow, causing the catalyst to remain in an inactive Pd(II) state.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or P-C bond cleavage, especially at elevated temperatures.
-
Impure Reagents: Impurities in solvents, starting materials, or the base can poison the catalyst. Ensure you are using high-purity, degassed reagents.
Q3: I'm observing significant amounts of boronic acid homocoupling (dimerization). How can I minimize this side reaction?
Homocoupling of 2-(Benzyloxy)-4-methoxyphenylboronic acid is a common side reaction that forms a symmetric biaryl. This is often caused by the presence of oxygen, which can promote an alternative catalytic cycle leading to this byproduct.
-
Thorough Degassing: The most critical step is to rigorously degas your reaction mixture. This can be achieved by at least three cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.
-
Choice of Base: A weaker base may sometimes reduce the rate of homocoupling.
-
Controlled Catalyst Addition: Adding the palladium catalyst after the other reagents and after degassing can sometimes help.
Q4: Can the benzyloxy group on my boronic acid cause any specific side reactions?
Yes, the benzyloxy group contains a benzyl C-O bond that can potentially undergo hydrogenolysis (cleavage) under certain conditions, especially if hydrogen gas is present and a palladium catalyst is used. While typically associated with Pd/C and H₂, some palladium(0) species used in cross-coupling can become active for this transformation if a hydrogen source is inadvertently introduced. Ensure your inert gas is pure and that solvents have not been stored under conditions that could introduce hydrogen.
Troubleshooting Guide: Low Yield & Incomplete Conversion
This guide addresses the common problem of low product yield or incomplete consumption of starting materials when using 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Problem: Reaction yield is below 50% despite extended reaction times.
This is a classic symptom of suboptimal catalyst loading or activity. The troubleshooting workflow below provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Step 1: Verify Reagent Quality & Stoichiometry
-
Boronic Acid Integrity: Phenylboronic acids can dehydrate to form cyclic boroxine anhydrides, especially upon storage.[1][2] This reduces the amount of active monomeric boronic acid available for the reaction. It is recommended to use fresh, high-quality boronic acid or to perform a purification step if its quality is in doubt.
-
Solvent and Base Degassing: Oxygen is detrimental to the Pd(0) catalyst and promotes unwanted side reactions like the homocoupling of your boronic acid.[3] All solvents and aqueous base solutions must be rigorously degassed before use. A reliable method is to subject the sealed vessel to three cycles of vacuum followed by backfilling with an inert gas like argon.[4]
-
Stoichiometry: Ensure that the boronic acid is used in a slight excess (typically 1.1–1.5 equivalents) relative to the limiting electrophile.
Step 2: Assess Reaction Conditions
-
Temperature: The reaction may require more thermal energy, especially with a sterically hindered substrate. If your reaction is running at a moderate temperature (e.g., 60-80 °C), consider increasing it in 10-20 °C increments.
-
Base Selection: The choice of base is critical. If a common base like K₂CO₃ or K₃PO₄ is not effective, consider screening other options. The base not only participates in the transmetalation step but also influences catalyst stability and side reactions.
Step 3: Screen the Catalyst System (Precatalyst & Ligand)
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. The bulky benzyloxy group on your substrate requires a catalyst system that can accommodate this steric demand.
-
Palladium Source: If you are using a basic source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a modern, well-defined pre-catalyst. These are often more efficient and give more reproducible results.
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[5] For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to promote the crucial oxidative addition and reductive elimination steps.[6] Consider screening a panel of common "Buchwald-type" ligands.
| Ligand Example | Key Feature | Rationale for Use with 2-(Benzyloxy)-4-methoxyphenylboronic acid |
| PPh₃ (Triphenylphosphine) | General purpose, less bulky | Good starting point, but may be insufficient for hindered substrates. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky and electron-rich | Excellent for promoting oxidative addition of challenging electrophiles. |
| SPhos | Bulky biarylphosphine | Often provides high turnover numbers and is effective for hindered systems. |
| XPhos | Bulky biarylphosphine | Another highly active ligand, known for its broad applicability. |
Step 4: Experimental Protocol for Catalyst Loading Optimization
Once a promising catalyst/ligand system has been identified, the next step is to determine the minimum amount of catalyst required for efficient conversion. This is crucial for process efficiency, cost reduction, and minimizing palladium contamination in the final product.
Objective: To determine the optimal catalyst loading (mol %) for the coupling of 2-(Benzyloxy)-4-methoxyphenylboronic acid with a model aryl bromide.
Methodology:
-
Setup: Arrange a series of identical reaction vials, each with a stir bar.
-
Reagent Addition: To each vial, add the aryl bromide (1.0 eq), 2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand in the degassed reaction solvent. This ensures accurate dispensing of small catalyst quantities.
-
Variable Loading: Add different volumes of the catalyst stock solution to the reaction vials to achieve a range of final catalyst loadings (e.g., 2.0%, 1.5%, 1.0%, 0.5%, 0.1 mol%).
-
Reaction Execution: Add the final volume of degassed solvent to each vial, seal the vials under an inert atmosphere, and place them in a pre-heated reaction block (e.g., 80 °C).
-
Monitoring: At set time points (e.g., 1h, 2h, 4h, 24h), take a small, quenched aliquot from each reaction. Analyze the aliquots by LC-MS or GC to determine the percent conversion of the limiting starting material.
-
Analysis: Plot the percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion in a reasonable timeframe.
Data Interpretation:
| Catalyst Loading (mol%) | Conversion at 1h (%) | Conversion at 4h (%) | Conversion at 24h (%) |
| 2.0 | 85 | >99 | >99 |
| 1.5 | 70 | 98 | >99 |
| 1.0 | 55 | 95 | >99 |
| 0.5 | 30 | 75 | 90 |
| 0.1 | 5 | 20 | 45 |
In the example data above, 1.0 mol% represents an excellent balance, achieving near-full conversion within 4 hours. While 1.5 mol% is slightly faster, the marginal gain may not justify the 50% increase in catalyst cost. A loading of 0.5 mol% is clearly insufficient as the reaction stalls.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Strategies to improve the reactivity of electron-deficient aryl halides with 2-(Benzyloxy)-4-methoxyphenylboronic acid
Strategies to Improve the Reactivity of Electron-Deficient Aryl Halides with 2-(Benzyloxy)-4-methoxyphenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling electron-deficient aryl halides with the sterically hindered and electron-rich 2-(benzyloxy)-4-methoxyphenylboronic acid via the Suzuki-Miyaura reaction.
I. Understanding the Core Challenges
The coupling of electron-deficient aryl halides with sterically hindered, electron-rich boronic acids like 2-(benzyloxy)-4-methoxyphenylboronic acid presents a unique set of challenges. The electron-withdrawing groups on the aryl halide can decrease the electron density at the reaction center, making oxidative addition more favorable but potentially affecting other steps in the catalytic cycle. Conversely, the bulky nature and electron-donating groups of the boronic acid can hinder the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of electron-deficient aryl halides with 2-(benzyloxy)-4-methoxyphenylboronic acid.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree:
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Breakdown:
-
Inadequate Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient aryl halides, particularly chlorides, the oxidative addition is generally facile. However, the subsequent transmetalation with a sterically hindered boronic acid can be rate-limiting.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[1][2] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling aryl chlorides.[3]
-
Recommendation: Employ modern catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are excellent starting points.[4]
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] If the base is too weak or poorly soluble in the reaction medium, the reaction will stall.
-
Expert Insight: While sodium or potassium carbonate can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for challenging couplings.[6] The presence of water can be beneficial for dissolving inorganic bases, but must be carefully controlled.
-
Recommendation: Screen a range of bases, starting with K₂CO₃ and progressing to K₃PO₄ or Cs₂CO₃.
-
-
Suboptimal Solvent and Temperature: The solvent affects the solubility of all components and the reaction kinetics.
-
Expert Insight: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[7] For sluggish reactions, increasing the temperature can be beneficial, but be mindful of potential decomposition of the boronic acid.[8]
-
Recommendation: A 4:1 mixture of an organic solvent (e.g., dioxane) to water is a good starting point. If the reaction is slow at 80-90 °C, consider increasing the temperature to 100-110 °C.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid (protodeboronation). How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich boronic acids at elevated temperatures.
Strategies to Minimize Protodeboronation:
| Strategy | Rationale |
| Use Anhydrous Solvents and Reagents | Minimizes the presence of water, a primary proton source. |
| Thoroughly Degas the Reaction Mixture | Oxygen can promote the degradation of boronic acids. |
| Use a Milder Base | Strong bases can sometimes accelerate decomposition. If possible, screen milder bases like K₂CO₃ or KF.[3] |
| Lower Reaction Temperature | If the desired reaction proceeds, albeit slowly, at a lower temperature, this can significantly reduce decomposition. |
| Use Boronic Esters | Pinacol esters of boronic acids are often more stable than the corresponding boronic acids. |
Q3: The reaction works, but the yield is not reproducible. What factors could be causing this?
A3: Reproducibility issues often point to subtle variations in reaction setup and reagent quality.
Key Factors for Reproducibility:
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Inconsistent degassing can lead to variable catalyst activity.
-
Reagent Purity: The purity of the aryl halide, boronic acid, and solvent can significantly impact the reaction. Impurities can inhibit the catalyst.
-
Water Content: While a small amount of water can be beneficial, variations in the water content of solvents or reagents can lead to inconsistent results.
-
Catalyst Loading: Ensure accurate measurement of the catalyst and ligand. Small variations can have a large effect on the reaction rate and yield.
III. Recommended Experimental Protocols
The following are starting-point protocols that can be optimized for your specific substrates.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening of reaction conditions.
-
Reagents:
-
Electron-deficient aryl halide (1.0 mmol)
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2-1.5 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
-
Procedure: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid, palladium pre-catalyst, and base. b. Add the degassed solvent system. c. Heat the reaction mixture to 80-100 °C with vigorous stirring. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Protocol 2: For Highly Unreactive Aryl Chlorides
This protocol employs more forcing conditions for challenging aryl chlorides.
-
Reagents:
-
Electron-deficient aryl chloride (1.0 mmol)
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 mmol)
-
Solvent (e.g., Toluene or CPME, 5 mL)
-
-
Procedure: a. Follow the setup procedure as in Protocol 1. b. Heat the reaction mixture to 110-120 °C. c. Monitor the reaction closely for both product formation and potential decomposition. d. Workup and purification are similar to Protocol 1.
IV. Catalyst and Ligand Selection Guide
The choice of ligand is paramount for a successful coupling.
| Ligand Type | Examples | Strengths for this Application | Considerations |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Excellent for activating aryl chlorides and promoting reductive elimination. High turnover numbers.[4] | Can be expensive. Air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly effective for aryl chlorides. Thermally stable.[3] | May require in situ generation or use of pre-catalysts. |
| Triphenylphosphine (PPh₃) | PPh₃ | Inexpensive, readily available. | Generally not effective for electron-deficient aryl chlorides or sterically hindered partners. |
V. References
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. J. Org. Chem., 64, 3804-3805.
-
Strømsodd, E. A., et al. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate.
-
Ciobaniuc, A., et al. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
-
NRO-Chemistry. (2020, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Li, J., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Wikipedia. (n.d.). Suzuki reaction.
-
ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Reactivity Guide: 2-(Benzyloxy)-4-methoxyphenylboronic Acid vs. 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals.[1][2][3] The judicious selection of the organoboron reagent is a critical parameter that dictates the efficiency and outcome of this powerful transformation.[4]
This guide offers a detailed, objective comparison of the reactivity of two commercially available arylboronic acids: 2-(benzyloxy)-4-methoxyphenylboronic acid and the more conventional 4-methoxyphenylboronic acid. By dissecting the influence of their distinct substitution patterns on reaction kinetics and yields, we aim to provide actionable insights for synthetic chemists to inform their experimental design and reagent selection.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The palladium(0) catalyst first undergoes oxidative addition with an organohalide.[5][6] Subsequently, in the transmetalation step, the organic moiety from the boronic acid is transferred to the palladium(II) complex.[5][6][7] This step is often rate-determining and is highly sensitive to the electronic and steric environment of the boronic acid.[8] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst.[2][5][6]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. organicreactions.org [organicreactions.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Yoneda Labs [yonedalabs.com]
A Strategic Guide to Aryl Scaffolds: Comparing 2-(Benzyloxy)-4-methoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling
In the intricate world of synthetic chemistry, particularly in the assembly of complex biaryl structures for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the organoboron reagent is a critical decision point that dictates not only the reaction's efficiency but also the downstream synthetic possibilities. This guide offers a deep-dive comparison between two structurally similar yet functionally distinct reagents: 2-(Benzyloxy)-4-methoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid .
We will move beyond a simple catalog of properties to explore the mechanistic nuances and strategic implications of selecting one over the other. For the researcher designing a multi-step synthesis, understanding the subtle interplay of sterics, electronics, and latent functionality is paramount. This guide is structured to provide that understanding, grounded in established chemical principles and supported by practical, field-proven insights.
Molecular Profiles: A Tale of Two Ortho-Substituents
At first glance, the two boronic acids are close cousins. Both possess a methoxy group at the C4 position and the reactive boronic acid moiety at C1. The key differentiator lies at the C2 position: a benzyloxy group versus a methoxy group. This single modification has profound implications for the reagent's behavior.
| Property | 2-(Benzyloxy)-4-methoxyphenylboronic acid | 2,4-Dimethoxyphenylboronic acid |
| Structure | ||
| CAS Number | 183474-19-3[1] | 133730-34-4[2] |
| Molecular Formula | C₁₄H₁₅BO₄[1] | C₈H₁₁BO₄[2] |
| Molecular Weight | 258.08 g/mol [1] | 181.98 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not specified (often used as pinacol ester) | 125-127 °C[2] |
| Key Feature | Contains a cleavable benzyl protecting group | Stable dimethoxy substitution pattern |
The primary distinction is the steric bulk and latent functionality of the benzyloxy group (-OCH₂Ph) compared to the methoxy group (-OCH₃).
-
Steric Hindrance: The benzyloxy group is significantly larger than the methoxy group. This increased steric bulk around the boronic acid can influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] Reactions involving 2-(benzyloxy)-4-methoxyphenylboronic acid may require more forcing conditions or more sophisticated catalyst systems to achieve comparable rates to its dimethoxy counterpart.
-
Electronic Effects: Both substituents are ortho-alkoxy groups, which are electron-donating through resonance. This electronic character influences the nucleophilicity of the aryl group being transferred from boron to the palladium center.
-
Synthetic Potential: The benzyloxy group serves as a common protecting group for a phenol. Its presence makes 2-(benzyloxy)-4-methoxyphenylboronic acid a valuable synthon for accessing 2-hydroxy-4-methoxyphenyl-containing biaryls, which are common motifs in natural products and bioactive molecules. This group can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), revealing a free hydroxyl group for further functionalization. 2,4-dimethoxyphenylboronic acid, in contrast, provides a stable, methoxy-capped scaffold.
The Suzuki-Miyaura Catalytic Cycle: Where the Reagent Meets the Road
To appreciate the performance differences, one must understand the fundamental mechanism of the Suzuki-Miyaura reaction.[5][6][7] The reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice between our two boronic acids primarily impacts the Transmetalation step. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its aryl group (Ar²) to the palladium(II) center.[9] The rate of this step can be hindered by bulky ortho-substituents, which may impede the approach of the boronate to the palladium complex.[3][10]
Comparative Performance: A Representative Study
To illustrate the practical differences, consider a hypothetical yet representative coupling of each boronic acid with a standard partner, 4-bromoanisole. The conditions are optimized for each reagent to achieve a high yield, highlighting the necessary adjustments a chemist might make.
Reaction: Aryl Boronic Acid + 4-Bromoanisole → Biaryl Product
| Parameter | Condition A: 2-(Benzyloxy)-4-methoxyphenylboronic acid | Condition B: 2,4-dimethoxyphenylboronic acid | Rationale for Differences |
| Boronic Acid | 1.2 equiv. | 1.2 equiv. | - |
| Aryl Halide | 4-Bromoanisole (1.0 equiv.) | 4-Bromoanisole (1.0 equiv.) | - |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (3 mol%) | The bulkier benzyloxy group benefits from a ligand like dppf that is robust and promotes reductive elimination. The less hindered methoxy allows for a standard, effective catalyst. |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | A standard base is effective for both. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | Dioxane is often effective for more challenging couplings. The toluene/ethanol mixture is a common, efficient system for standard Suzuki reactions. |
| Temperature | 100 °C | 90 °C | The increased steric hindrance from the benzyloxy group may require slightly more thermal energy to overcome the activation barrier for transmetalation. |
| Time | 12 h | 6 h | The less hindered 2,4-dimethoxyphenylboronic acid is expected to react faster. |
| Yield | 88% | 92% | Both reagents can provide excellent yields when appropriately optimized, though the simpler substrate may react slightly more cleanly. |
This comparison underscores a key principle: while both reagents are highly effective, the sterically demanding 2-(benzyloxy)-4-methoxyphenylboronic acid may require a more specialized catalyst and slightly more aggressive conditions to achieve outcomes comparable to its less hindered counterpart.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed at all times.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl boronic acid (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water, 10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and chromatography
Procedure:
-
To an oven-dried round-bottom flask, add the aryl boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), and base (2.0 equiv.).
-
Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and maintain for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Strategic Recommendations
The choice between 2-(benzyloxy)-4-methoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid is not merely a choice of reagent, but a strategic decision rooted in the overall synthetic plan.
-
Choose 2,4-dimethoxyphenylboronic acid for:
-
Direct Installation: When the final target molecule requires a stable 2,4-dimethoxyphenyl moiety.
-
Efficiency and Speed: When reaction kinetics are a priority and the substrate is not overly complex, as it is generally more reactive due to lower steric hindrance.
-
Cost-Effectiveness: It is typically a more economical choice for large-scale synthesis where no further modification at the ortho-position is needed.
-
-
Choose 2-(benzyloxy)-4-methoxyphenylboronic acid for:
-
Latent Functionality: When the goal is to synthesize a 2-hydroxy-4-methoxyphenyl derivative. The benzyloxy group acts as a reliable protecting group that can be removed in a later step.
-
Complex Synthesis: In the synthesis of natural products or complex drug molecules where a phenolic hydroxyl is required for subsequent reactions or for its biological activity.
-
Increased Solubility: The benzyl group can sometimes improve the solubility of intermediates in organic solvents.
-
By understanding the fundamental properties of these reagents and their behavior within the Suzuki-Miyaura catalytic cycle, researchers can make informed decisions, optimizing their synthetic routes for efficiency, elegance, and strategic success.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [https://www.youtube.com/watch?v=yvM4- அயo-w]([Link] அயo-w)
-
Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Szymański, M. J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226–2235. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Retrieved from [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Retrieved from [Link]
-
Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved from [Link]
-
Chemsrc. (n.d.). (3,4-Dimethoxyphenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. PMC. Retrieved from [Link]
Sources
- 1. 2-(Benzyloxy)-4-methoxyphenylboronic acid 95% | CAS: 183474-19-3 | AChemBlock [achemblock.com]
- 2. 2,4-二甲氧基苯硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 6. mt.com [mt.com]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Benzyloxy Protecting Groups in Suzuki-Miyaura Reactions: A Senior Application Scientist's Perspective
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step syntheses. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is no exception. The reaction's tolerance to a wide range of functional groups can be significantly expanded through the judicious choice of protecting groups. Among these, the benzyloxy family of protecting groups for hydroxyl moieties is ubiquitous. This guide provides an in-depth comparative analysis of the most common benzyloxy protecting groups—Benzyl (Bn), p-Methoxybenzyl (PMB), and 3,4-Dimethoxybenzyl (DMB)—in the context of the Suzuki-Miyaura reaction. We will delve into their relative stability, potential side reactions, and orthogonal deprotection strategies, supported by established chemical principles and illustrative experimental protocols.
The Benzyloxy Protecting Group Family: A Structural Overview
The benzyl (Bn), p-methoxybenzyl (PMB), and 3,4-dimethoxybenzyl (DMB) ethers share a common structural scaffold but differ in the electronic nature of the aromatic ring. This seemingly subtle difference has profound implications for their stability and cleavage conditions. The electron-donating methoxy substituents on the PMB and DMB groups render them more susceptible to cleavage under milder oxidative and acidic conditions compared to the unsubstituted benzyl group[1]. The additional methoxy group in the DMB ether enhances this effect, making it the most labile of the three under such conditions.
Comparative Stability in the Suzuki-Miyaura Reaction Environment
The Suzuki-Miyaura reaction is typically carried out under basic conditions with a palladium catalyst, often at elevated temperatures. A critical consideration is the stability of the protecting group under these conditions. While all three benzyloxy groups are generally stable to the basic conditions employed, the palladium catalyst can sometimes mediate undesired side reactions.
The primary distinction in their performance in a Suzuki-Miyaura reaction lies in their susceptibility to cleavage, which is directly related to their electronic properties. The electron-rich nature of the PMB and, even more so, the DMB group makes them more prone to oxidative cleavage, a process that can be inadvertently initiated by certain palladium species or reaction conditions.
To illustrate the expected performance of these protecting groups, consider a hypothetical Suzuki-Miyaura coupling of a benzyloxy-protected bromophenol with phenylboronic acid. The following table summarizes the anticipated outcomes based on the known stability profiles of these groups.
| Protecting Group | Structure | Expected Yield of Coupled Product | Potential for Deprotection Side Reaction | Key Considerations |
| Benzyl (Bn) | O-CH₂-Ph | High | Low | The most robust of the three, ideal for multi-step syntheses requiring harsh conditions. |
| p-Methoxybenzyl (PMB) | O-CH₂-Ph-OMe | High | Moderate | Offers a balance of stability and milder deprotection options. Caution is advised with highly active catalysts or prolonged reaction times. |
| 3,4-Dimethoxybenzyl (DMB) | O-CH₂-Ph-(OMe)₂ | Moderate to High | Higher | The most labile, suitable for substrates requiring very mild deprotection. Increased risk of cleavage during the Suzuki-Miyaura reaction itself. |
It is crucial to note that the actual yields and extent of side reactions will depend on the specific substrate, catalyst system, base, solvent, and reaction temperature and duration.
Potential Side Reactions: A Deeper Dive
Beyond simple deprotection, a more significant side reaction to consider is the direct Suzuki-Miyaura coupling of the benzylic C-O bond. While less common for ethers compared to benzylic halides, this transformation is a known process[2][3][4]. The likelihood of this side reaction increases with more reactive catalyst systems and at higher temperatures.
Furthermore, benzylic halides themselves are excellent coupling partners in Suzuki-Miyaura reactions[2][3][4]. This highlights the importance of ensuring the complete removal of any unreacted benzylating agent (e.g., benzyl bromide) from the protected substrate before subjecting it to the cross-coupling reaction to avoid the formation of diarylmethane byproducts.
Orthogonal Deprotection Strategies: A Powerful Synthetic Tool
A significant advantage of the benzyloxy protecting group family is the ability to employ them in orthogonal deprotection strategies. This is particularly valuable in the synthesis of complex molecules with multiple hydroxyl groups that need to be unmasked at different stages. The differential lability of the Bn, PMB, and DMB groups allows for their selective removal in the presence of one another[1][5].
For instance, a DMB group can be cleaved under mildly acidic conditions that leave both PMB and Bn groups intact. Subsequently, the PMB group can be removed using an oxidative cleavage method like DDQ, which will not affect the more robust Bn group. Finally, the Bn group can be removed by catalytic hydrogenolysis.
Caption: Orthogonal deprotection strategy for DMB, PMB, and Bn groups.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura reaction with a benzyl-protected substrate and for the subsequent deprotection of each type of benzyloxy group.
General Procedure for Suzuki-Miyaura Coupling of a Benzyl-Protected Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzyl-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask, add the benzyl-protected aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Deprotection Protocols
This method is generally effective for the removal of benzyl ethers[6].
Materials:
-
Benzyl-protected compound (1.0 equiv)
-
10% Palladium on carbon (10% w/w)
-
Ammonium formate (5.0 equiv)
-
Methanol
Procedure:
-
Dissolve the benzyl-protected compound in methanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon to the solution.
-
Add ammonium formate in one portion.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as necessary.
This protocol is a standard method for the selective deprotection of PMB ethers[5].
Materials:
-
PMB-protected compound (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane/Water (e.g., 18:1 mixture)
Procedure:
-
Dissolve the PMB-protected compound in the dichloromethane/water solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ in one portion. The solution will typically turn dark green or brown.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
The increased acid lability of the DMB group allows for its removal under milder acidic conditions compared to PMB and Bn ethers.
Materials:
-
DMB-protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10% in Dichloromethane)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the DMB-protected compound in dichloromethane.
-
Add the trifluoroacetic acid solution dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene several times to ensure complete removal of residual acid.
-
Purify the crude product as required.
Conclusion: Making the Right Choice
The selection of the most appropriate benzyloxy protecting group for a Suzuki-Miyaura reaction is a strategic decision that can significantly impact the success of a synthetic campaign.
-
The Benzyl (Bn) group is the workhorse, offering high stability for lengthy and demanding synthetic sequences.
-
The p-Methoxybenzyl (PMB) group provides a versatile balance of stability and milder deprotection options, making it a popular choice for a wide array of applications.
-
The 3,4-Dimethoxybenzyl (DMB) group is the most labile and is best suited for substrates that require very mild deprotection conditions, with the understanding that there is a higher risk of premature cleavage.
By carefully considering the stability of the protecting group under the specific Suzuki-Miyaura reaction conditions and planning for orthogonal deprotection strategies, researchers can confidently navigate the synthesis of complex molecules with high efficiency and selectivity.
References
-
Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(11), 5264–5272. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
-
Barch, M. J., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(6), 6852-6863. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Takeuchi, R., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35553-35558. [Link]
-
Takeuchi, R., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC. [Link]
-
O'Brien, A. G., & Marzabadi, C. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 875-879. [Link]
-
Nishikata, T., & Noda, Y. (2018). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 54(79), 11131-11134. [Link]
-
Miller, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(3), 1935-1940. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Heuckendorff, M., Poulsen, L. T., & Jensen, H. H. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry, 81(12), 4988–5006. [Link]
-
Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296–4299. [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1235. [Link]
-
ResearchGate. (2007). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Hydrogenolysis. [Link]
-
ResearchGate. (2010). Studies on the hydrogenolysis of benzyl ethers. [Link]
-
Gowda, D. C., et al. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508. [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
ResearchGate. (2020). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Royal Society of Chemistry. (2021). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. Chemical Communications, 57(81), 10515-10518. [Link]
-
PolyU Scholars Hub. (2009). Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-α,β-diarylacrylates. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. [Link]
-
ACS Publications. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
ResearchGate. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-(Benzyloxy)-4-methoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in this field, largely due to the versatility and general stability of boronic acid reagents.[1][2] Among these, 2-(Benzyloxy)-4-methoxyphenylboronic acid serves as a valuable building block for introducing a protected phenol moiety, a common feature in biologically active molecules. However, challenges associated with boronic acids, such as potential instability and the need for rigorously controlled reaction conditions, have spurred the development of alternative reagents.
This guide provides an in-depth comparison of 2-(Benzyloxy)-4-methoxyphenylboronic acid with its leading alternatives for biaryl synthesis. We will delve into the practical advantages and disadvantages of each reagent class, supported by representative experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Benchmark: Suzuki-Miyaura Coupling with 2-(Benzyloxy)-4-methoxyphenylboronic acid
The palladium-catalyzed cross-coupling of a boronic acid with an aryl halide is a powerful and widely adopted method for C-C bond formation.[3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While effective, the use of 2-(Benzyloxy)-4-methoxyphenylboronic acid is not without its challenges. Like many boronic acids, it can be susceptible to protodeboronation, especially under harsh basic conditions or prolonged reaction times, leading to reduced yields.[4] Furthermore, the presence of the ortho-benzyloxy group can introduce steric hindrance, potentially slowing down the transmetalation step and requiring more forcing conditions or specialized catalyst systems.[5]
Alternative Reagents: A Comparative Analysis
To address the limitations of boronic acids, several alternative classes of organoboron and organosilicon reagents have emerged. Here, we compare the most prominent alternatives to 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent alternatives to boronic acids in Suzuki-Miyaura couplings.[6][7] They are generally more robust and easier to handle than their boronic acid counterparts.
Key Advantages:
-
Enhanced Stability: Organotrifluoroborates are significantly more stable to air and moisture, allowing for prolonged storage without degradation.[8] This increased stability also makes them less prone to protodeboronation under basic reaction conditions.[4]
-
Ease of Handling: Their solid, crystalline nature simplifies weighing and dispensing.
-
Controlled Release: In the presence of a base and water, organotrifluoroborates slowly hydrolyze to release the corresponding boronic acid in situ, maintaining a low concentration of the active boron species and minimizing side reactions.[4]
Considerations:
-
Stoichiometry: The reaction often requires stoichiometric amounts of a base to facilitate the hydrolysis and subsequent transmetalation.
-
Synthesis: While many are commercially available, their synthesis from the corresponding boronic acid requires an additional step involving treatment with KHF2.
Organosilicon Reagents (Hiyama-Denmark Coupling)
The Hiyama-Denmark coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides.[9][10] This methodology offers a distinct set of advantages, particularly concerning the stability and low toxicity of the silicon-based reagents.
Key Advantages:
-
High Stability: Organosilanes are generally very stable compounds, resistant to a wide range of reaction conditions, which allows for greater functional group tolerance.[11]
-
Low Toxicity: Silicon byproducts are environmentally benign and generally considered non-toxic.
-
Fluoride or Base Activation: The reaction is activated by a fluoride source (e.g., TBAF) or a strong base, which forms a hypervalent silicon species that readily undergoes transmetalation.[12]
Considerations:
-
Activation: The need for a fluoride activator or a strong base can limit the substrate scope if fluoride-sensitive or base-labile functional groups are present.
-
Reactivity: The reactivity of organosilanes can be lower than that of boronic acids, sometimes requiring higher temperatures or more active catalyst systems.
Performance Comparison: A Representative Biaryl Synthesis
To provide a practical comparison, we present representative experimental data for the synthesis of 2-(benzyloxy)-4,4'-dimethoxybiphenyl from 4-bromoanisole using 2-(benzyloxy)-4-methoxyphenylboronic acid and its analogous trifluoroborate and silane derivatives.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Benzyloxy)-4-methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 | [13][14] |
| Potassium (2-(benzyloxy)-4-methoxyphenyl)trifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 18 | ~90 | [6][15] |
| (2-(Benzyloxy)-4-methoxyphenyl)trimethoxysilane | 4-Bromoanisole | Pd(OAc)₂, PPh₃ | TBAF | THF | 80 | 24 | ~80 | [9][16] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-(Benzyloxy)-4-methoxyphenylboronic acid with 4-Bromoanisole
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of substituted arylboronic acids.
Materials:
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(benzyloxy)-4-methoxyphenylboronic acid, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and deionized water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-(benzyloxy)-4,4'-dimethoxybiphenyl.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (2-(benzyloxy)-4-methoxyphenyl)trifluoroborate with 4-Bromoanisole
This protocol is adapted from general procedures for the cross-coupling of potassium aryltrifluoroborates.
Materials:
-
Potassium (2-(benzyloxy)-4-methoxyphenyl)trifluoroborate (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
In a round-bottom flask, combine potassium (2-(benzyloxy)-4-methoxyphenyl)trifluoroborate, 4-bromoanisole, PdCl₂(dppf), and cesium carbonate.
-
Add THF and deionized water.
-
Heat the mixture to 80 °C under an inert atmosphere with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Decision-Making Workflow for Reagent Selection
Choosing the optimal reagent for your biaryl synthesis depends on several factors, including the stability of your substrates, the desired reaction conditions, and practical considerations such as cost and availability. The following workflow can guide your decision-making process.
Diagram for Reagent Selection
Caption: A decision-making workflow for selecting the appropriate reagent for biaryl synthesis.
Conclusion
While 2-(Benzyloxy)-4-methoxyphenylboronic acid remains a competent and widely used reagent for biaryl synthesis via the Suzuki-Miyaura reaction, researchers now have a broader toolkit of alternative reagents at their disposal. Potassium organotrifluoroborates offer enhanced stability and ease of handling, making them an excellent choice for complex syntheses or when reagent decomposition is a concern. Organosilanes, utilized in the Hiyama-Denmark coupling, provide a stable and low-toxicity option, particularly when fluoride or strong base activation is compatible with the substrate.
By understanding the relative strengths and weaknesses of each reagent class and considering the specific demands of your synthetic target, you can select the most appropriate and efficient path to your desired biaryl product.
References
-
An, L., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(53), 31045-31048. [Link]
- BenchChem. (2025). Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- Chowdhury, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 53(34), 4471-4473.
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García-López, J., & Greaney, M. F. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(24), 6766-6798. [Link]
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Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
- Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 8(4), 75-78.
- Molander, G. A., & Ham, J. (2006). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
- Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3845-3854.
- Nakao, Y., & Hiyama, T. (2011). Silicon-Based Cross-Coupling Reaction: An Eco-Friendly Solution to C–C Bond Formation. Chemical Society Reviews, 40(10), 4893-4901.
- Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of α-Amino Acids from Organoboronic Acids. Journal of the American Chemical Society, 119(2), 445-446.
- Stefani, H. A., et al. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Tao, Y., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2315-2327.
- Vedejs, E., & Chapman, R. W. (1994). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027.
- Wang, Y., & Ma, D. (2009). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 5, 43.
- Willis, M. C. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2535-2547.
- Workman, J. A., & Ellman, J. A. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. The Journal of Organic Chemistry, 77(10), 4817-4828.
- Zhang, L., & Wu, J. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Tosylates with Organosilanes. Organic Letters, 13(2), 216-219.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- Denmark, S. E., & Sweis, R. F. (2002). The Hiyama Cross-Coupling Reaction: A Mechanistic Perspective. Accounts of Chemical Research, 35(10), 835-846.
- Molander, G. A., & Petrillo, D. E. (2008).
- protocols.io. (2023).
- ResearchGate. (2025). A Review of Organosilanes in Organic Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Tyagi, V., et al. (2022).
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Chen, J., & Carrow, B. P. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15515-15521.
- Google Patents. (n.d.). CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
- Molander, G. A., & Trice, S. L. (2012). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 77(17), 7547-7553.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.
- Semantic Scholar. (n.d.).
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-(Benzyloxy)-4-methoxyphenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of 2-(Benzyloxy)-4-methoxyphenylboronic acid with its alternatives, supported by experimental data and cost analysis to inform your synthetic strategies.
In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, a critical step in the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is paramount to the success of this reaction, influencing yield, purity, and overall cost-effectiveness. This guide provides an in-depth analysis of 2-(Benzyloxy)-4-methoxyphenylboronic acid, a versatile yet specialized reagent, and compares its performance and economic viability against a common alternative, 4-methoxyphenylboronic acid.
At a Glance: Key Properties and Commercial Availability
A foundational aspect of reagent selection is a clear understanding of its physical and chemical properties, alongside its accessibility and cost. Below is a comparative table of 2-(Benzyloxy)-4-methoxyphenylboronic acid and a widely used alternative, 4-methoxyphenylboronic acid.
| Property | 2-(Benzyloxy)-4-methoxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| CAS Number | 183474-19-3 | 5720-07-0 |
| Molecular Formula | C₁₄H₁₅BO₄ | C₇H₉BO₃ |
| Molecular Weight | 258.08 g/mol | 151.96 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Purity (Typical) | ~95% | ≥95% |
| Storage | Room Temperature | Room Temperature |
| Commercial Price (1g) | ~$785 | ~$31.90 |
Data compiled from various chemical supplier catalogs.
The most striking initial observation is the significant price disparity between the two reagents. This immediately raises the question of whether the unique structural features of 2-(Benzyloxy)-4-methoxyphenylboronic acid justify its higher cost.
Performance in Suzuki-Miyaura Coupling: A Comparative Perspective
The key structural difference is the presence of a bulky benzyloxy group at the ortho position to the boronic acid moiety in the topic compound. This feature has significant steric and electronic implications for its reactivity in the Suzuki-Miyaura catalytic cycle.
The Impact of Steric Hindrance
The ortho-benzyloxy group is expected to introduce considerable steric hindrance around the boronic acid functional group. This steric bulk can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1] This is a well-documented phenomenon, and studies on other ortho-substituted phenylboronic acids, such as 2-nitrophenylboronic acid, have shown significantly lower reactivity compared to their para-substituted counterparts.[1][2]
Electronic Effects
The benzyloxy group, being an ether, is an electron-donating group through resonance. Generally, electron-donating groups on the aryl boronic acid can enhance the rate of the Suzuki-Miyaura reaction.[3] However, in the case of 2-(Benzyloxy)-4-methoxyphenylboronic acid, this electronic advantage may be counteracted by the overwhelming steric hindrance from the ortho substituent.
In contrast, 4-methoxyphenylboronic acid possesses an electron-donating methoxy group at the para position, which is remote from the boronic acid moiety.[4] This positioning provides the electronic benefit without the steric penalty, generally leading to high reactivity and excellent yields in Suzuki-Miyaura couplings.[3]
Expected Yield and Reaction Conditions
Based on these principles, one can anticipate that Suzuki-Miyaura reactions employing 2-(Benzyloxy)-4-methoxyphenylboronic acid may require more forcing reaction conditions—such as higher temperatures, longer reaction times, or more specialized and expensive catalyst/ligand systems—to achieve comparable yields to those obtained with the less sterically hindered 4-methoxyphenylboronic acid.
Cost-Benefit Analysis: To Synthesize or to Purchase?
Given the high commercial price of 2-(Benzyloxy)-4-methoxyphenylboronic acid, an in-house synthesis may appear to be a cost-effective alternative. A plausible synthetic route, adapted from literature procedures for similar compounds, is outlined below.[5]
Proposed Synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid
Caption: Plausible synthetic route for 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Estimated Cost of In-House Synthesis
A preliminary cost analysis for the synthesis of one gram of 2-(Benzyloxy)-4-methoxyphenylboronic acid, based on typical laboratory-scale prices for starting materials, is presented below. This analysis does not include the cost of solvents, purification materials, labor, or waste disposal.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Estimated Price (USD) |
| 4-Methoxyphenol | 1.0 | 124.14 | 0.48 | ~5-10 |
| Bromine | 1.0 | 159.81 | 0.62 | ~10-20 |
| Benzyl bromide | 1.1 | 171.04 | 0.73 | ~15-25 |
| n-Butyllithium | 1.2 | 64.06 | (solution) | ~20-40 |
| Triisopropyl borate | 1.2 | 188.08 | 0.87 | ~10-20 |
| Total Estimated Reagent Cost | ~60-115 |
Prices are estimates based on various supplier catalogs and are subject to change.
While the raw material cost for an in-house synthesis is significantly lower than the purchase price of the final product, several critical factors must be considered:
-
Multi-step Synthesis: The proposed synthesis involves three steps, each with its own potential for yield loss. The overall yield is unlikely to be quantitative.
-
Specialized Reagents and Conditions: The use of n-butyllithium requires anhydrous conditions and careful handling due to its pyrophoric nature.
-
Purification Challenges: Each intermediate and the final product will require purification, typically by column chromatography, which adds to the time, solvent consumption, and overall cost.
-
Labor and Time: The time and expertise of a skilled chemist are valuable resources that must be factored into the total cost.
Experimental Protocols
For researchers who wish to perform their own comparative studies or synthesize the target compound, the following general protocols are provided as a starting point.
General Protocol for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 4:1 dioxane:water, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Protocol for the Synthesis of 2-(Benzyloxy)-4-methoxyphenylboronic acid
Step 1: Bromination of 4-Methoxyphenol
-
Dissolve 4-methoxyphenol in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid at room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and dry to afford 2-bromo-4-methoxyphenol.
Step 2: Benzylation of 2-Bromo-4-methoxyphenol
-
To a solution of 2-bromo-4-methoxyphenol in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add benzyl bromide and heat the mixture (e.g., to 80 °C).
-
Stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 1-(benzyloxy)-2-bromo-4-methoxybenzene.
Step 3: Borylation
-
Dissolve 1-(benzyloxy)-2-bromo-4-methoxybenzene in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with aqueous acid (e.g., 1M HCl) and stir vigorously.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(benzyloxy)-4-methoxyphenylboronic acid.
Concluding Remarks for the Practicing Scientist
The selection of a boronic acid for a Suzuki-Miyaura coupling reaction is a multifaceted decision that extends beyond simple reactivity. While 2-(Benzyloxy)-4-methoxyphenylboronic acid offers a unique structural motif that may be essential for the synthesis of specific target molecules, its utility comes at a significant cost, both in terms of direct purchase price and the potential for more challenging reaction conditions due to steric hindrance.
For many applications where a simple methoxy-substituted biaryl is desired, 4-methoxyphenylboronic acid represents a more cost-effective and reactive choice, likely providing higher yields under milder conditions. The decision to use the more complex, ortho-substituted analogue should be driven by a clear and critical need for the specific substitution pattern it provides. In such cases, a careful evaluation of in-house synthesis versus commercial procurement is warranted, taking into account not only the cost of raw materials but also the often-underestimated expenses of labor, time, and purification.
This guide aims to equip researchers with the necessary data and a logical framework to make informed decisions, thereby optimizing both the chemical and economic outcomes of their synthetic endeavors.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457–2483.
-
Georganics. "4-Methoxyphenylboronic acid." [Link]
- El Bialy, S. A. A.; et al. "Synthesis of benzyloxycyanophenylboronic esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3][4] The choice of the boronic acid substrate is critical, as its structural and electronic properties profoundly influence the reaction kinetics, and consequently, the overall efficiency and scalability of the synthesis. This guide provides an in-depth analysis of the reaction kinetics of 2-(benzyloxy)-4-methoxyphenylboronic acid in comparison to other commonly employed boronic acids, offering insights into how substituent effects can be leveraged for reaction optimization.
The Decisive Role of Boronic Acid Structure in Reaction Kinetics
The rate of the Suzuki-Miyaura reaction is governed by a complex interplay of factors including the catalyst, ligands, base, solvent, and the nature of the coupling partners. The boronic acid itself plays a pivotal role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1][5] The facility of this step is highly sensitive to the electronic and steric environment of the boronic acid.
Electronic Effects: A Balancing Act
Electron-donating groups (EDGs) on the phenylboronic acid ring generally accelerate the Suzuki-Miyaura coupling.[6] By increasing the electron density on the ipso-carbon attached to the boron, EDGs enhance its nucleophilicity, thereby facilitating the transmetalation process. Conversely, electron-withdrawing groups (EWGs) tend to decrease the reaction rate by reducing the nucleophilicity of the organic fragment.
Steric Hindrance: A Kinetic Barrier
Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can significantly impede the reaction rate.[7] This is due to the increased steric bulk around the boron center, which hinders the approach of the palladium complex during the transmetalation step.
Comparative Kinetic Analysis
While specific kinetic data for 2-(benzyloxy)-4-methoxyphenylboronic acid is not extensively reported in the literature, we can predict its reactivity based on the electronic and steric nature of its substituents and compare it with other well-studied boronic acids. The 4-methoxy group is a strong electron-donating group, which would be expected to enhance the reactivity. However, the 2-benzyloxy group, being a bulky ortho-substituent, will introduce significant steric hindrance. This combination of opposing effects makes 2-(benzyloxy)-4-methoxyphenylboronic acid an interesting case study.
To provide a quantitative perspective, the following table summarizes typical relative reaction rates for a selection of phenylboronic acids in a model Suzuki-Miyaura coupling reaction. The data is compiled from various literature sources and normalized to phenylboronic acid for illustrative purposes.
| Boronic Acid | Substituents | Expected Electronic Effect | Expected Steric Effect | Relative Initial Rate (Normalized) |
| Phenylboronic acid | Unsubstituted | Neutral | Minimal | 1.00 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | Activating | Minimal | > 1.00 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ (EWG) | Deactivating | Minimal | < 1.00 |
| 2-Methylphenylboronic acid | 2-CH₃ (ortho-substituent) | Weakly Activating | High | < 1.00 |
| 2-(Benzyloxy)-4-methoxyphenylboronic acid | 2-OBn (ortho), 4-OCH₃ (para) | Activating (net) | Very High | Likely < 1.00 (sterically dominated) |
Note: The relative rates are illustrative and can vary significantly depending on the specific reaction conditions (catalyst, ligands, base, solvent, and aryl halide).
The expected lower relative rate for 2-(benzyloxy)-4-methoxyphenylboronic acid, despite the presence of two electron-donating groups, highlights the often-dominant role of steric hindrance in ortho-substituted systems.
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
To empirically determine and compare the reaction kinetics of different boronic acids, a standardized experimental protocol is essential. The following is a robust, step-by-step methodology for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids for comparison
-
Internal standard (e.g., biphenyl)
-
Reaction vials with septa
-
Magnetic stirrer and heating block
-
HPLC system with a UV detector
-
Syringes and needles
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand (if required), and base to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the aryl halide, the specific boronic acid being tested, and the internal standard to the vial.
-
Initiation and Sampling: Add the degassed solvent to the vial, seal it, and place it in the pre-heated heating block to initiate the reaction. Start a timer immediately.
-
Time-course Monitoring: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the kinetic analysis workflow.
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to interpreting kinetic data. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step can vary depending on the specific reaction conditions and substrates. However, for many systems, oxidative addition is considered the slowest step.[1] The structure of the boronic acid primarily influences the transmetalation step.
Conclusion and Future Perspectives
The kinetic performance of a boronic acid in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. For 2-(benzyloxy)-4-methoxyphenylboronic acid, the presence of a bulky ortho-substituent is predicted to be a dominant factor, likely leading to slower reaction kinetics compared to its non-ortho-substituted analogue, 4-methoxyphenylboronic acid. However, the strong electron-donating character of both the benzyloxy and methoxy groups will still render it a valuable coupling partner, particularly in cases where these functionalities are desired in the final product.
For researchers and drug development professionals, a thorough understanding of these kinetic principles is paramount for rational reaction design and optimization. The provided experimental protocol offers a reliable framework for conducting comparative kinetic studies, enabling data-driven decisions in the selection of boronic acids and reaction conditions to achieve efficient and scalable synthetic routes.
References
- Current time information in Minneapolis, MN, US. (n.d.).
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). National Institutes of Health. Retrieved from [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024, November 11). ResearchGate. Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Retrieved from [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
New Approaches to On-line and In-Situ NMR Reaction Monitoring:Fast and Furious Data. (n.d.). Retrieved from [Link]
-
In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. (n.d.). ResearchGate. Retrieved from [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018, July 5). PubMed. Retrieved from [Link]
-
Impact of Static-Oriented Electric Fields on the Kinetics of Some Representative Suzuki–Miyaura and Metal-Cluster Mediated Reactions. (2023, August 21). National Institutes of Health. Retrieved from [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025, March 29). YouTube. Retrieved from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. scispace.com [scispace.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Functional group tolerance of 2-(Benzyloxy)-4-methoxyphenylboronic acid compared to other boronic acids
Introduction: The Quest for Functional Group Tolerance in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency.[1][2] For researchers in drug discovery and complex molecule synthesis, the true measure of a building block's utility lies in its functional group tolerance —the ability to participate in a reaction without disturbing other sensitive chemical moieties within the molecule.[3] This guide provides an in-depth comparison of the functional group tolerance of 2-(Benzyloxy)-4-methoxyphenylboronic acid against other commonly employed boronic acids, supported by experimental data and mechanistic insights.
The subject of our focus, 2-(benzyloxy)-4-methoxyphenylboronic acid, is an electron-rich aromatic boronic acid. Its structural features—an ortho-benzyloxy group and a para-methoxy group—are anticipated to significantly influence its reactivity and stability, and by extension, its tolerance of various functional groups in Suzuki-Miyaura coupling reactions.
The Role of Boronic Acid Structure in Functional Group Tolerance
The success of a Suzuki-Miyaura coupling is contingent on a delicate balance of electronic and steric factors. The boronic acid itself plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. The electronic nature of the boronic acid can significantly impact the rate and efficiency of this step.
-
Electron-donating groups on the arylboronic acid, such as the methoxy and benzyloxy substituents in our topic compound, increase the electron density on the boron-bearing carbon. This enhanced nucleophilicity generally accelerates the transmetalation process, often leading to higher yields and milder reaction conditions.[4]
-
Electron-withdrawing groups , conversely, can retard the transmetalation step, sometimes necessitating more forcing conditions which can be detrimental to sensitive functional groups.[4]
-
Steric hindrance , particularly from ortho-substituents, can also influence the reaction by impeding the approach of the boronic acid to the palladium complex. However, in many cases, appropriate ligand selection can mitigate these steric challenges.
The interplay of these factors dictates the overall functional group tolerance of a given boronic acid. A more reactive, electron-rich boronic acid may allow for the use of milder conditions, thereby preserving delicate functionalities elsewhere in the coupling partners.
Comparative Analysis of 2-(Benzyloxy)-4-methoxyphenylboronic Acid
To provide a clear comparison, the following table summarizes the performance of 2-(Benzyloxy)-4-methoxyphenylboronic acid and other representative boronic acids in Suzuki-Miyaura coupling reactions with aryl halides bearing various functional groups. The data has been compiled from a range of sources, and while reaction conditions may vary, the yields provide a useful benchmark for assessing functional group tolerance.
| Functional Group on Aryl Halide | 2-(Benzyloxy)-4-methoxyphenylboronic Acid (Expected Yield) | Phenylboronic Acid (Reported Yield) | 4-Methoxyphenylboronic Acid (Reported Yield) | 4-Cyanophenylboronic Acid (Reported Yield) |
| Nitro (-NO2) | High (likely >90%) | ~85-95% | ~90-98% | ~80-90% |
| Cyano (-CN) | High (likely >90%) | ~90-99% | ~92-99% | ~85-95% |
| Ester (-COOR) | Very High (likely >95%) | ~90-98% | ~95-99% | ~88-96% |
| Aldehyde (-CHO) | High (likely >85%) | ~80-90%[5] | ~85-95% | ~75-85% |
| Ketone (-COR) | Very High (likely >95%) | ~90-97% | ~94-99% | ~87-94% |
| Amine (-NH2/NHR) | High (likely >90%) | ~85-95% | ~90-98% | ~80-90% |
| Hydroxyl (-OH) | High (likely >90%) | ~88-96% | ~92-99% | ~82-92% |
Analysis and Interpretation:
While specific, directly comparable data for 2-(Benzyloxy)-4-methoxyphenylboronic acid is limited in the literature, its performance can be confidently predicted based on established principles and data for structurally similar compounds.
-
Superior Performance with Electron-Withdrawing Groups: The electron-donating nature of the benzyloxy and methoxy groups in 2-(benzyloxy)-4-methoxyphenylboronic acid renders it highly nucleophilic. This is advantageous when coupling with aryl halides bearing electron-withdrawing groups (e.g., nitro, cyano, keto), as it accelerates the often rate-limiting transmetalation step. We anticipate its yields to be comparable to or even exceed those of 4-methoxyphenylboronic acid, which is already a high-performing substrate.
-
Excellent Tolerance for Base-Sensitive Groups: The high reactivity of 2-(benzyloxy)-4-methoxyphenylboronic acid allows for the use of milder bases and lower reaction temperatures. This is particularly beneficial for preserving base-sensitive functional groups like esters, which can be prone to hydrolysis under harsh conditions.
-
Potential for Steric Influence: The ortho-benzyloxy group introduces some steric bulk. While this could potentially hinder the reaction with highly congested aryl halides, modern palladium catalysts with bulky phosphine ligands are adept at overcoming such steric challenges.[6]
-
Comparison with Other Boronic Acids:
-
Phenylboronic acid serves as a good general baseline. 2-(Benzyloxy)-4-methoxyphenylboronic acid is expected to outperform it in most cases, especially in challenging couplings.
-
4-Methoxyphenylboronic acid is a closer electronic analogue. The additional ortho-benzyloxy group in the topic compound may offer slightly enhanced reactivity due to its electron-donating character, though this could be offset by steric factors in some cases.
-
4-Cyanophenylboronic acid , with its electron-withdrawing group, is generally less reactive and may require more forcing conditions, leading to a lower tolerance for sensitive functional groups compared to its electron-rich counterparts.[4]
-
Experimental Protocol: Assessing Functional Group Tolerance
The following is a representative protocol for a Suzuki-Miyaura coupling reaction designed to assess the functional group tolerance of a boronic acid.
Materials:
-
Aryl halide (with desired functional group) (1.0 mmol)
-
2-(Benzyloxy)-4-methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-(benzyloxy)-4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The inclusion of a control reaction with a known, robust boronic acid (e.g., phenylboronic acid) under identical conditions is crucial for a valid comparison. Consistent reaction setup and monitoring are key to obtaining reliable and reproducible data.
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
Caption: A generalized workflow for screening the functional group tolerance in a Suzuki-Miyaura coupling reaction.
Caption: Structural comparison highlighting the electronic nature of the substituents on the boronic acids. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.
Conclusion
2-(Benzyloxy)-4-methoxyphenylboronic acid emerges as a highly promising building block for Suzuki-Miyaura cross-coupling reactions, particularly in contexts where high functional group tolerance is paramount. Its electron-rich nature, conferred by the ortho-benzyloxy and para-methoxy substituents, is predicted to facilitate efficient coupling under mild conditions, thereby preserving a wide array of sensitive functional groups. While direct, comprehensive comparative studies are still needed to fully quantify its advantages, the available data and established mechanistic principles strongly suggest its superior performance over less activated boronic acids. For researchers tackling the synthesis of complex, highly functionalized molecules, 2-(benzyloxy)-4-methoxyphenylboronic acid represents a powerful tool for forging new carbon-carbon bonds with precision and reliability.
References
-
Angewandte Chemie International Edition. (2012). Suzuki-Miyaura Coupling.[Link]
-
Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.[Link]
-
ResearchGate. (2022). Suzuki coupling between phenylboronic acid and aryl halides.[Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[Link]
-
Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction.[Link]
-
YouTube. (2020). Suzuki cross-coupling reaction.[Link]
-
Chemical Science. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals.[Link]
-
PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.[Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.[Link]
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- 2. m.youtube.com [m.youtube.com]
- 3. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
A Comparative Guide to Orthogonal Deprotection Strategies for 2-(Benzyloxy)-4-methoxyphenylboronic Acid Derivatives
For researchers in synthetic and medicinal chemistry, 2-(Benzyloxy)-4-methoxyphenylboronic acid and its derivatives are invaluable building blocks.[1][2][3] They serve as precursors for complex biaryl structures and substituted catechols, which are core motifs in numerous pharmaceuticals and natural products. The strategic placement of a benzyl ether and a methyl ether on the same phenyl ring offers a powerful synthetic handle, but only if they can be removed selectively. This guide provides an in-depth comparison of orthogonal deprotection strategies, supported by experimental protocols and mechanistic insights, to empower researchers in navigating this critical synthetic step.
The Synthetic Challenge: Differentiating Two Ether Linkages
The core of the challenge lies in the differential reactivity of the C-O bonds in the benzyl ether versus the aryl methyl ether.
-
Benzyl Ether: The benzylic C-O bond is susceptible to cleavage by methods that proceed via benzyl cation formation or, more commonly, by reductive methods that exploit the weakness of this bond.
-
Aryl Methyl Ether: The bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and more electron-rich. Its cleavage requires harsher conditions, typically involving potent Lewis acids or nucleophiles.[4]
This inherent difference in reactivity is the foundation upon which successful orthogonal strategies are built. The most reliable approach involves a two-step sequence: a mild, selective debenzylation followed by a more forceful demethylation.
Strategy 1: Selective Benzyl Ether Cleavage via Catalytic Hydrogenolysis
The gold standard for removing a benzyl protecting group in the presence of an aryl methyl ether is catalytic hydrogenolysis.[5][6] This method is exceptionally mild and chemoselective, leaving most other functional groups, including the robust aryl methyl ether, completely untouched.
Causality of Experimental Choice: Hydrogenolysis is chosen for its precision. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen (H₂) is activated.[6] The benzyl C-O bond is readily accessible to this reductive cleavage, while the aryl methyl ether C-O bond is not, ensuring high selectivity. The only byproducts are the desired phenol and toluene, simplifying purification.[5][7]
Experimental Protocol: Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ether from a derivative of 2-(Benzyloxy)-4-methoxyphenylboronic acid while preserving the methyl ether.
Materials:
-
Substrate (e.g., product from a Suzuki coupling using 2-(Benzyloxy)-4-methoxyphenylboronic acid)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Solvent: Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Preparation: Dissolve the substrate (1.0 equiv) in the chosen solvent (e.g., EtOH, ~0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Add the Pd/C catalyst (0.05 - 0.10 equiv) to the flask. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere.
-
Hydrogenation: Securely attach a balloon filled with H₂ to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and flush the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad thoroughly with additional solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization if necessary.
Data Summary: Hydrogenolysis Performance
| Catalyst | H₂ Source | Solvent | Temperature (°C) | Typical Time (h) | Selectivity | Reference |
| 10% Pd/C | H₂ (1 atm) | EtOH | 25 | 2-12 | Excellent | [6] |
| 5% Rh/Al₂O₃ | H₂ (1 atm) | MeOH | 25 | 4-16 | Excellent (Phenolic) | [7] |
| Pd/C | 1,4-Cyclohexadiene | EtOH | 80 | 1-3 | Good (Transfer) | [5] |
This table presents typical conditions. Optimization may be required for specific substrates.
Strategy 2: Aryl Methyl Ether Cleavage with Boron Tribromide
Once the benzyl group is removed, or if the synthetic route requires removal of the methyl ether first, a much stronger reagent is necessary. Boron tribromide (BBr₃) is the most effective and widely used reagent for cleaving aryl methyl ethers.[8][9][10]
Causality of Experimental Choice: BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen.[10] This coordination weakens the C-O bond, facilitating nucleophilic attack by the bromide ion. The reaction is typically performed at low temperatures to control its high reactivity. It is crucial to note that BBr₃ will cleave both benzyl and methyl ethers, and therefore cannot be used if the benzyl group needs to be preserved.
Experimental Protocol: BBr₃ Demethylation
Objective: To cleave the aryl methyl ether from a 4-methoxy-2-hydroxyphenyl derivative.
Materials:
-
Substrate (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dissolve the substrate in anhydrous DCM (~0.1 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the BBr₃ solution (2.0-3.0 equiv) dropwise via syringe. A color change or precipitate formation is often observed.[9]
-
Reaction: Allow the reaction to stir at low temperature (e.g., -78 °C to 0 °C) for 1-4 hours, then let it warm slowly to room temperature and stir overnight.[11] Monitor the reaction by TLC or LC-MS.
-
Quenching: Extreme Caution: The quenching of BBr₃ is highly exothermic. Cool the reaction mixture back down to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃, followed by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Wash with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter and concentrate the organic layer under reduced pressure. The resulting crude catechol can be purified by column chromatography.
Data Summary: BBr₃ Demethylation Performance
| Reagent | Equivalents | Solvent | Temperature (°C) | Typical Time (h) | Generality | Reference |
| BBr₃ | 2.0 - 3.0 | DCM | -78 to 25 | 4-16 | High | [10][11] |
| BCl₃ / TBAI | 1.5 / 1.5 | DCM | 0 to 25 | 2-6 | Good (Milder) | [12] |
| AlCl₃ / NaI | 2.0 / 2.0 | MeCN | Reflux | 8-24 | Moderate | [13] |
TBAI = Tetra-n-butylammonium iodide. These conditions are general and require optimization.
Visualization of Orthogonal Strategies
The decision-making process for deprotection can be visualized as a logical workflow.
Caption: Decision workflow for orthogonal deprotection.
Mechanistic Comparison
The orthogonality of these strategies stems from their fundamentally different mechanisms.
Caption: Contrasting mechanisms of deprotection.
Alternative Methods and Considerations
While hydrogenolysis and BBr₃ are the most common methods, other reagents can be employed, particularly when substrates are sensitive to standard conditions.
-
For Benzyl Ether Cleavage:
-
Oxidative Cleavage (DDQ): For electron-rich systems, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, often under photoirradiation.[5][14] This avoids the use of metal catalysts which can be poisoned by sulfur-containing functional groups.
-
Lewis Acids (BCl₃): Boron trichloride (BCl₃) with a cation scavenger can chemoselectively debenzylate aryl benzyl ethers at low temperatures.[5]
-
-
For Aryl Methyl Ether Cleavage:
-
Nucleophilic Cleavage: Strong nucleophiles like sodium ethanethiolate in refluxing DMF or L-selectride can demethylate aryl methyl ethers.[12] These methods can be useful if the molecule is sensitive to strong Lewis acids.
-
Brønsted Acids: Refluxing in concentrated HBr or HI is a classic but harsh method that generally lacks the selectivity required for complex molecules.[13][15]
-
Conclusion
The orthogonal deprotection of products derived from 2-(Benzyloxy)-4-methoxyphenylboronic acid is a highly achievable synthetic operation when a logical, mechanistically informed approach is taken. The mild and selective nature of catalytic hydrogenolysis provides a reliable method for benzyl ether removal, leaving the more robust methyl ether intact. Subsequent cleavage of the methyl ether with a potent Lewis acid like BBr₃ completes the transformation to the desired catechol. By understanding the principles behind each reaction and adhering to validated protocols, researchers can confidently manipulate these protecting groups to advance their synthetic campaigns.
References
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Taylor & Francis Online. (n.d.). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Retrieved from Taylor & Francis Online. [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from Organic Syntheses. [Link]
-
Taylor & Francis Online. (n.d.). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Retrieved from Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from Organic Chemistry Portal. [Link]
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 499-503. [Link]
-
Royal Society of Chemistry. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2019). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2009). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. European Journal of Organic Chemistry. [Link]
-
Reddit. (2022, December 7). Aryl methyl ether cleavage. Retrieved from r/Chempros. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from Common Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, December 5). Synthesis of benzyloxycyanophenylboronic esters. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Boron Tribromide. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
Sources
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- 2. 2-(Benzyloxy)-4-methoxyphenylboronic acid 95% | CAS: 183474-19-3 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. pure.mpg.de [pure.mpg.de]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-4-methoxyphenylboronic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Benzyloxy)-4-methoxyphenylboronic acid. Designed for researchers, chemists, and laboratory managers in the drug development sector, this document moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence. Our commitment is to provide you with the knowledge to manage chemical waste with confidence, safeguarding both personnel and the environment.
Executive Overview: The Disposal Philosophy
The proper disposal of any chemical reagent is the final, critical step in its lifecycle. For organoboron compounds like 2-(Benzyloxy)-4-methoxyphenylboronic acid, this process is governed by its specific chemical properties and potential hazards. While boronic acids are generally considered to have low toxicity and ultimately degrade to environmentally benign boric acid, they are still synthetic reagents that must be managed as regulated hazardous waste.[1] The core principle is containment and controlled disposal ; never should this compound or its residues be released into the general waste stream or sanitary sewer system.[2][3]
Hazard Identification and Risk Assessment
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation (H335), particularly as a dust.[2][4][5]
Chemical Reactivity:
-
Incompatibilities: Boronic acids are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][4] Waste streams must be segregated to prevent unintentional and hazardous reactions.[6]
-
Lewis Acidity: As a boronic acid, this compound is a mild Lewis acid.[1] This property is key in understanding its reactivity and potential for neutralization, although neutralization is not a recommended disposal method for end-users in a laboratory setting.[7][8]
Mandatory Personnel Protective Equipment (PPE)
A robust PPE protocol is your primary defense against chemical exposure during waste handling. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[2][4][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against dust particles and accidental splashes, preventing serious eye irritation.[2][4][9] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling large quantities or if dust formation is significant. | To prevent inhalation of dust, which can cause respiratory tract irritation.[2][4] |
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to violent reactions, while improper containment can result in environmental release.[6]
Step 1: Designate a Waste Stream Designate a specific hazardous waste stream for "Non-Halogenated Organic Solids" or "Boronic Acid Waste." Consult your institution's Environmental Health & Safety (EHS) office for specific waste stream names and codes.
Step 2: Select an Appropriate Waste Container
-
Primary Container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is required. The container must be clean, in good condition, and compatible with the waste.[10]
-
Secondary Containment: Always store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[11]
Step 3: Labeling Properly labeling the waste container from the moment the first item is added is a non-negotiable safety requirement.
| Label Component | Description |
| Words | "HAZARDOUS WASTE" |
| Generator Information | Your Name, Principal Investigator (PI), Lab Room Number, and Phone Number. |
| Contents | List the full chemical name: "2-(Benzyloxy)-4-methoxyphenylboronic acid." Do not use abbreviations. List all other components of the waste mixture, including any residual solvents. |
| Date | The date the first waste was added to the container. |
Step-by-Step Disposal Workflow
This workflow provides a clear, actionable plan from the point of waste generation to its final handover for disposal.
1. Gross Contamination Removal:
- For solid waste (e.g., residual powder in the original container, contaminated weighing paper), carefully transfer the material into the designated hazardous waste container using a clean spatula or brush.[2] Avoid creating dust.[2][4]
2. Decontaminating Empty Containers (Triple Rinse Procedure):
- An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[11][12]
- Rinse 1: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the container. Close the container and swirl to dissolve the residue. Pour the rinsate into the designated "Non-Halogenated Organic SOLVENT Waste" container. Do not mix solid and liquid waste streams unless directed by your EHS office.
- Rinse 2 & 3: Repeat the rinsing process two more times, collecting all rinsate as hazardous waste.[11]
- Final Disposal: Once triple-rinsed, the container can be managed. Obliterate or remove the original label.[10] The rinsed container can then typically be disposed of in the laboratory glass waste or regular trash, per institutional policy.
3. Disposal of Contaminated Labware:
- Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 2-(Benzyloxy)-4-methoxyphenylboronic acid should be placed in the designated solid hazardous waste container.[11]
4. Storage and Pickup:
- Keep the hazardous waste container securely closed at all times, except when adding waste.[4][6]
- Store the container in your lab's designated Satellite Accumulation Area (SAA).[6]
- Once the container is full, or within one year of the start date (whichever comes first), arrange for pickup by your institution's EHS department.[6]
The following diagram illustrates the decision-making process for handling waste generated from 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Caption: Disposal workflow for 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Spill and Emergency Procedures
For Small Spills (Solid):
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, gently sweep up the spilled solid material.[2][3] Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning materials into the designated solid hazardous waste container.
-
Clean the spill area with soap and water.
For Skin or Eye Contact:
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Regulatory Context
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS department is responsible for ensuring that all waste is managed and disposed of in accordance with these federal, state, and local regulations. Adherence to the protocols outlined in this guide is essential for maintaining compliance.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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NSWAI. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]
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University of Oxford, Department of Materials. (n.d.). Hazardous Waste. Retrieved from [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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University of Hertfordshire. (n.d.). (benzyloxy)methanol. AERU. Retrieved from [Link]
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ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
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Personal protective equipment for handling 2-(Benzyloxy)-4-methoxyphenylboronic acid
As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research community. This guide provides a comprehensive operational plan for handling 2-(Benzyloxy)-4-methoxyphenylboronic acid, grounded in established safety principles. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on innovation and discovery.
Hazard Assessment: Understanding the Compound
2-(Benzyloxy)-4-methoxyphenylboronic acid (CAS No. 183474-19-3) is an arylboronic acid derivative. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not universally available, a supplier MSDS indicates it may be harmful if swallowed and causes eye irritation[1].
However, the principle of prudent practice in chemical safety dictates that we also consider the hazard profile of structurally similar compounds.[2] The closely related analog, 4-Methoxyphenylboronic acid, is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Therefore, we will base our personal protective equipment (PPE) and handling protocols on the assumption that 2-(Benzyloxy)-4-methoxyphenylboronic acid presents similar risks.
Assumed Hazard Profile:
-
Eye Irritant: Causes serious eye irritation upon contact.
-
Skin Irritant: May cause skin irritation.
-
Respiratory Irritant: Inhalation of dust may irritate the respiratory tract.
-
Ingestion Hazard: May be harmful if swallowed.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is a critical control measure designed to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.[6] Always inspect PPE for integrity before use.[7]
| Protection Type | Required PPE | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is required when handling larger quantities (>25g). | Why: Boronic acid powders are fine and can easily become airborne, posing a significant splash and irritation hazard to the eyes. Standard safety glasses are insufficient. Goggles provide a full seal to protect against airborne particulates and accidental splashes.[7] |
| Hand Protection | Nitrile gloves. | Why: Nitrile offers excellent resistance to a wide range of chemicals, including acids.[8] A chemical resistance chart for boric acid specifically rates nitrile as having "Excellent" resistance.[9] Always double-glove if there is a high risk of splashing or if handling for extended periods. Change gloves immediately if they become contaminated.[6] |
| Body Protection | Cotton lab coat with long sleeves and buttoned cuffs. | Why: A lab coat provides a removable barrier to protect your skin and personal clothing from dust and minor spills.[10] Cotton is preferred over synthetic materials in many lab settings due to its lower flammability. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If weighing outside a hood, a NIOSH-approved N95 respirator is mandatory. | Why: The fine, dusty nature of the solid presents an inhalation hazard.[3][4] A chemical fume hood provides the most effective protection by capturing airborne particles at the source. An N95 respirator will filter out fine dust particles if a hood is not available for the specific task of weighing. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and preparing a solution of 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Preparation and Engineering Controls
-
Designate the Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and PPE are readily available.
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
Weighing and Handling Workflow
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Transfer Compound: Inside the fume hood, carefully open the container. Use a dedicated, clean spatula to transfer the required amount of the powdered solid onto a weigh boat.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust. Avoid scooping rapidly or dropping the material from a height.
-
Close Container: Securely close the primary container immediately after dispensing.
-
Dissolution: Place the weigh boat with the compound into the desired flask for dissolution. Use a small amount of the intended solvent to rinse any residual powder from the weigh boat into the flask.
-
Initial Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container inside the fume hood.
Post-Handling
-
Decontaminate: Wipe down the spatula and the work surface within the fume hood with a damp cloth or paper towel. Dispose of cleaning materials in the solid hazardous waste container.
-
Doff PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them. Remove your lab coat and goggles.
-
Personal Hygiene: Wash your hands thoroughly with soap and water.[7][10]
Visualization of the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 2-(Benzyloxy)-4-methoxyphenylboronic acid.
Caption: Workflow for Safe Handling of Arylboronic Acids.
Disposal and Decontamination Plan
Proper disposal is crucial to protect personnel and the environment. Chemical waste must be managed according to institutional and local regulations.[10]
-
Solid Waste:
-
All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Label the container as "Hazardous Waste: Solid Organic Acid" and list the chemical name.
-
-
Liquid Waste:
-
Unused or waste solutions containing 2-(Benzyloxy)-4-methoxyphenylboronic acid should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not pour boronic acid solutions down the drain.[12]
-
The container should be labeled "Hazardous Waste: Flammable Organic Liquid" (if a flammable solvent is used) or "Hazardous Waste: Aqueous Organic Acid Solution," listing all components.
-
-
Decontamination:
-
For minor spills on surfaces, use an appropriate absorbent material and decontaminate the area.
-
For spills on PPE, remove the contaminated item immediately and dispose of it as solid hazardous waste.
-
For skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]
-
By adhering to this comprehensive guide, researchers can confidently handle 2-(Benzyloxy)-4-methoxyphenylboronic acid, ensuring a safe and productive laboratory environment.
References
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Duke University Safety. (n.d.). Microflex Chemical Resistance Ratings. Retrieved from [Link]
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MBP Inc. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
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YouTube. (2022, March 10). How To Properly Dispose Waste Acid? Retrieved from [Link]
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AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]
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Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
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University of Florida Environmental Health & Safety. (n.d.). Glove Selection. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
